1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGWWOMVNVWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Thiol Alkylation & Linker Kinetics: A Technical Guide to 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Executive Summary
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (CAS: 79364-17-3), also known as N-(2-Methoxyethyl)maleimide , is a specialized electrophilic probe used in bioconjugation, proteomics, and antibody-drug conjugate (ADC) development.[1][2] Unlike the ubiquitous N-ethylmaleimide (NEM), this compound incorporates a methoxyethyl side chain, acting as a short, hydrophilic "PEG-mimic."[2]
This structural modification provides two critical advantages in research:
-
Enhanced Aqueous Solubility: It minimizes the risk of protein precipitation during high-density cysteine labeling.[2]
-
Linker Kinetic Modeling: It serves as a high-fidelity model system for studying the hydrolytic stability of PEGylated maleimide linkers in ADCs, predicting the behavior of therapeutic payloads in serum.[2]
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this compound in high-precision biochemical workflows.[2]
Physicochemical Profile
| Property | Specification | Technical Implication |
| Molecular Formula | Compact footprint; minimal steric hindrance.[2] | |
| Molecular Weight | 155.15 g/mol | Distinct mass shift (+155.15 Da) for MS proteomics.[2] |
| Solubility | High (Water, DMSO, MeOH) | Superior to NEM in aqueous buffers; no organic co-solvent needed for low concentrations.[2] |
| Reactive Group | Maleimide (Michael Acceptor) | Specific for sulfhydryl (-SH) groups at pH 6.5–7.[2]5. |
| Side Chain | 2-Methoxyethyl ether | Amphiphilic; reduces hydrophobic aggregation of labeled proteins.[2] |
Mechanism of Action
The utility of this compound relies on two sequential chemical events: the Michael Addition (conjugation) and the subsequent Succinimide Hydrolysis (stabilization).
The Thiol-Maleimide Conjugation
At neutral pH (6.5–7.5), the maleimide double bond undergoes a nucleophilic attack by the thiolate anion of a cysteine residue.[2] This reaction is rapid (
Hydrolytic Ring Opening (Stabilization vs. Elimination)
A critical consideration in ADC research is the "Retro-Michael" reaction, where the maleimide detaches from the thiol in circulation (e.g., transferring to serum albumin).[2] However, if the thiosuccinimide ring undergoes hydrolysis (ring-opening) to form maleamic acid , the linkage becomes permanently locked and stable.[2]
This compound is frequently used to measure these hydrolysis rates (
Mechanistic Pathway Diagram[2]
[2]
Applications in Research
Proteomics: Hydrophilic Cysteine Blocking
In "bottom-up" proteomics, free cysteines must be alkylated to prevent disulfide bond scrambling.[2] While Iodoacetamide (IAA) is standard, maleimides are more specific.[2]
-
Why use this compound? The methoxyethyl group increases the hydrophilicity of the peptide fragments compared to N-ethylmaleimide (NEM) or N-phenylmaleimide. This improves the recovery of hydrophobic peptides during LC-MS/MS analysis and reduces column fouling.[2]
ADC Linker Kinetics Modeling
Before synthesizing a complex Antibody-Drug Conjugate with a cytotoxic payload (e.g., MMAE), researchers use this compound as a "dummy payload" to optimize conjugation conditions.[2]
-
Workflow: Conjugate to mAb
Incubate in serum Monitor Drug-to-Antibody Ratio (DAR) via LC-MS. -
Insight: If the methoxyethyl-maleimide falls off (Retro-Michael), the linker chemistry is too unstable. If it hydrolyzes to the acid form, the linker is stable.[2]
Experimental Protocols
Protocol A: High-Fidelity Cysteine Capping (Proteomics)
Objective: Complete alkylation of free thiols without non-specific amine modification.[2]
-
Preparation:
-
Reduction:
-
Treat protein sample (1 mg/mL) with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at RT to reduce disulfides.[2]
-
-
Alkylation:
-
Quenching:
-
Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted maleimide.[2]
-
-
Purification:
-
Proceed to Desalting (Zeba Spin Column) or SDS-PAGE.[2]
-
Protocol B: Hydrolysis Rate Determination (ADC Stability)
Objective: Measure the stability of the thiosuccinimide ring.
-
Conjugation: React the maleimide with a model thiol (e.g., N-acetylcysteine) at pH 7.0 to form the adduct.
-
Purification: Isolate the adduct via HPLC.
-
Incubation: Dissolve the adduct in buffers of varying pH (7.4, 8.0, 8.5) at 37°C.
-
Monitoring:
-
Inject aliquots into RP-HPLC every 2 hours.
-
Monitor the shift in retention time and Mass Spec signal (+18 Da for hydrolysis).
-
Plot
vs. time to determine the pseudo-first-order rate constant ( ).[2]
-
Synthesis Overview
For researchers needing to synthesize this compound de novo (e.g., for deuterated analog production):
-
Reagents: Maleic anhydride + 2-Methoxyethylamine.[2]
-
Intermediate: Reaction in diethyl ether yields N-(2-methoxyethyl)maleamic acid (precipitate).[2]
-
Cyclization: The acid is cyclized to the maleimide using Sodium Acetate and Acetic Anhydride at 90°C.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Fontaine, S. D., et al. (2015).[2] "Hydrolysis of maleimides: A strategy for improving the stability of antibody-drug conjugates." Bioconjugate Chemistry, 26(11), 2216-2220.[2] Link[2]
-
Lyon, R. P., et al. (2014).[2] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[2] Nature Biotechnology, 32, 1059–1062.[2] Link
-
Kalia, J., & Raines, R. T. (2007).[2] "Catalysis of imido group hydrolysis in a maleimide conjugate." Bioorganic & Medicinal Chemistry Letters, 17(22), 6286-6289.[2] Link[2][3]
-
Thermo Fisher Scientific. "Chemistry of Crosslinking: Maleimide Reaction Chemistry."[2] Technical Handbook. Link
-
Fluorochem. "1-(2-Methoxy-ethyl)pyrrole-2,5-dione Product Data." Link
Sources
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione molecular weight and formula
High-Fidelity Reagent for Thiol-Selective Bioconjugation and Capping
Executive Summary
This technical guide profiles 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (also referred to as N-(2-methoxyethyl)maleimide), a specialized heterobifunctional reagent. Unlike the ubiquitous N-ethylmaleimide (NEM), this derivative incorporates an amphiphilic methoxyethyl tail. This structural modification confers unique solubility properties, making it a superior choice for "capping" free thiols in hydrophobic pockets of proteins where steric access and local solvation are critical.
This monograph details its physicochemical properties, synthetic pathways, and reaction kinetics, designed for researchers requiring precise control over protein surface chemistry and drug-linker stability.
Part 1: Physicochemical Profile
The following data establishes the core identity of the molecule. In drug development, precise molecular weight calculations are critical for determining the Drug-to-Antibody Ratio (DAR) via Mass Spectrometry.
| Property | Value | Technical Context |
| IUPAC Name | 1-(2-Methoxyethyl)-1H-pyrrole-2,5-dione | Systematic nomenclature for regulatory filing. |
| Common Name | N-(2-Methoxyethyl)maleimide | Frequently used in reagent catalogs. |
| CAS Number | 79364-17-3 | Primary registry number (Verify with specific vendor).[1] |
| Molecular Formula | C₇H₉NO₃ | Essential for elemental analysis validation. |
| Molecular Weight | 155.15 g/mol | Monoisotopic mass for MS deconvolution. |
| Solubility | Amphiphilic | Soluble in organic solvents (DMSO, DMF, DCM) and moderately soluble in aqueous buffers due to the ether oxygen. |
| Reactive Motif | Maleimide (Michael Acceptor) | Highly selective for sulfhydryl (-SH) groups at pH 6.5–7.5. |
Part 2: Synthetic Architecture
The synthesis of this compound follows a classic two-step paradigm: amidation followed by cyclodehydration. Understanding this pathway is crucial for troubleshooting impurity profiles (e.g., residual maleamic acid).
Synthetic Pathway Diagram
The following diagram illustrates the conversion of Maleic Anhydride to the final Maleimide via the Maleamic Acid intermediate.
Caption: Two-step synthesis via maleamic acid intermediate using acetic anhydride mediated dehydration.
Detailed Synthesis Protocol
Safety: Perform all steps in a fume hood. Maleimides are potent irritants.
-
Amic Acid Formation:
-
Dissolve Maleic Anhydride (1.0 eq) in anhydrous diethyl ether or THF.
-
Add 2-Methoxyethylamine (1.0 eq) dropwise at 0°C. The reaction is exothermic.
-
Mechanism:[2][3] Nucleophilic attack of the amine on the anhydride carbonyl opens the ring.
-
Observation: The intermediate N-(2-methoxyethyl)maleamic acid typically precipitates as a white solid. Filter and dry.
-
-
Cyclodehydration (Ring Closure):
-
Suspend the maleamic acid in Acetic Anhydride (2.5 eq) .
-
Add Sodium Acetate (0.1 eq) as a catalyst.
-
Heat to 90°C for 2 hours . The solution will turn clear/yellowish.
-
Workup: Remove excess acetic anhydride in vacuo.[4] Resuspend residue in DCM, wash with bicarbonate (to remove acid), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient) or recrystallization.
-
Part 3: Bioconjugation Dynamics (Mechanism)
The utility of this molecule lies in the Michael Addition of a thiolate anion (from Cysteine) to the electron-deficient double bond of the maleimide.[3]
Critical Parameter: pH Sensitivity[2][5]
-
pH < 6.0: Reaction is slow; the thiol is protonated (-SH) and not nucleophilic.
-
pH 6.5–7.5: Optimal. The thiol exists significantly as thiolate (-S⁻), while the maleimide ring remains stable.
-
pH > 8.0: Danger Zone.
-
Hydrolysis: Hydroxide ions attack the maleimide carbonyl, opening the ring to form unreactive maleamic acid species.[2]
-
Amine Reactivity: Primary amines (Lysine) begin to compete, reducing selectivity.
-
Reaction Mechanism Diagram
This flow details the competition between the desired conjugation and the hydrolysis degradation pathway.
Caption: Competitive pathways between thiol-Michael addition and hydrolytic ring opening.
Part 4: Experimental Protocol (Thiol Capping)
This protocol describes the use of this compound to block free cysteines on a target protein.
Reagents
-
Target Protein: 1 mg/mL in PBS (pH 7.2).
-
Stock Solution: 100 mM this compound in dry DMSO. Prepare fresh.
-
Buffer: PBS + 1 mM EDTA (EDTA prevents metal-catalyzed disulfide oxidation).
Step-by-Step Methodology
-
Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with 5 mM TCEP for 30 mins at RT. TCEP does not react with maleimides, unlike DTT, so it does not need to be removed before adding the maleimide.
-
Conjugation: Add the Maleimide Stock Solution to the protein to achieve a 20-fold molar excess over the thiol count.
-
Why 20x? Maleimides hydrolyze over time. Excess ensures the reaction kinetics favor conjugation over hydrolysis.
-
Solvent Check: Ensure final DMSO concentration is <5% to prevent protein denaturation.
-
-
Incubation: Incubate at Room Temperature for 1 hour or 4°C overnight .
-
Quenching: Add excess DTT or Mercaptoethanol to react with remaining maleimide.
-
Purification: Remove excess reagent via Zeba™ Spin Desalting Columns or dialysis against PBS.
Part 5: Quality Control & Characterization
Trustworthiness in data requires validation.
-
Mass Spectrometry (LC-MS):
-
Look for a mass shift of +155.15 Da per conjugated cysteine.
-
Note: If you see +173 Da, the ring has hydrolyzed (+18 Da from water).
-
-
UV-Vis Spectroscopy:
-
Maleimides have a weak absorbance at 300 nm.
-
Upon reaction, the double bond is saturated, and this absorbance decreases (though this is difficult to quantify on proteins due to Trp/Tyr signal).
-
-
Ellman’s Assay:
-
Titrate free thiols before and after reaction to calculate "Percent Capping Efficiency."
-
References
-
Greg T. Hermanson. Bioconjugate Techniques. 3rd Edition. Academic Press, 2013. (The definitive guide on maleimide chemistry and pH optimization).
-
NIST Chemistry WebBook. 1H-Pyrrole-2,5-dione (Maleimide) Core Data. (Standard reference for the core maleimide heterocycle properties).
-
Fontaine, S. D., et al. "Hydrolytic stability of maleimide-thiol conjugates." Bioconjugate Chemistry, 2015. (Authoritative source on the ring-opening mechanism and stability issues).
-
PubChem. Compound Summary for Maleimide Derivatives. National Library of Medicine. (Verification of structural analogs and nomenclature).
Sources
An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety overview of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (CAS No. 79364-17-3), also known as N-(2-Methoxyethyl)maleimide. As a Senior Application Scientist, the focus of this document is not merely to list hazards but to provide a deep, mechanistic understanding of the risks and the rationale behind the prescribed safety protocols. The maleimide functional group is a cornerstone of modern bioconjugation chemistry, prized for its specific reactivity towards thiols. However, this same reactivity is the foundation of its significant biological hazards. Understanding this dual nature is critical for its safe and effective use in a research environment.
Chemical Identity and Core Reactivity
This compound belongs to the maleimide class of compounds. These molecules are characterized by a pyrrole-2,5-dione core. The electrophilic nature of the carbon-carbon double bond within this ring makes it highly susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols (sulfhydryl groups) found in cysteine residues of proteins. This specific and efficient reactivity is what makes maleimides powerful tools for covalently linking molecules to proteins. However, this same indiscriminate reactivity with biological thiols in vivo is what drives its toxicity, corrosivity, and sensitizing properties.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | N-(2-Methoxyethyl)maleimide |
| CAS Number | 79364-17-3[1] |
| Molecular Formula | C₇H₉NO₃[1][2] |
| Molecular Weight | 155.15 g/mol [2] |
Hazard Analysis and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for the methoxy-ethyl derivative is not widely available, the safety profile can be reliably inferred from closely related and well-documented N-substituted maleimides, such as N-Ethylmaleimide and N-methylmaleimide. The primary reactive moiety, the maleimide ring, dictates the hazard profile. The compound is classified as highly hazardous.
GHS Hazard Pictograms:
Signal Word: Danger
Summary of GHS Hazard Statements (based on N-Ethylmaleimide analog):
| Hazard Code | Hazard Statement | Classification | Mechanistic Rationale |
| H300 | Fatal if swallowed. | Acute Toxicity (Oral), Cat. 2 | Rapid reaction with thiol-containing enzymes and proteins in the gastrointestinal tract can lead to severe systemic toxicity and organ damage.[3] |
| H311 | Toxic in contact with skin. | Acute Toxicity (Dermal), Cat. 3 | The compound can be absorbed through the skin, reacting with dermal and subdermal proteins, leading to systemic toxicity. |
| H314 | Causes severe skin burns and eye damage. | Skin Corrosion, Cat. 1B | The rapid alkylation of proteins and other biomolecules in the skin and eyes disrupts cellular integrity, leading to chemical burns and irreversible tissue damage.[4][5] |
| H317 | May cause an allergic skin reaction. | Skin Sensitization, Cat. 1 | The maleimide acts as a hapten, covalently modifying skin proteins. This creates novel antigens that can trigger an immune response, leading to contact dermatitis upon initial or subsequent exposure.[4] |
Proactive Safety Protocols: A Self-Validating System
The following protocols are designed as an integrated system where each step directly mitigates a known hazard. Adherence to this complete workflow is essential for ensuring personnel safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Engineering controls are the first and most effective line of defense.
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dusts or aerosols.[5]
-
Eye Protection: Wear chemical safety goggles and a full-face shield.[6] The maleimide moiety is corrosive and can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[3][7]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use.[6] Use a proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat: A buttoned lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.
-
-
Hygiene: Always wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]
Storage and Handling Procedures
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5] The recommended storage temperature is refrigerated at 2-8°C.
-
Stability: The compound is light-sensitive and may discolor upon exposure. Store protected from light. It is also moisture-sensitive.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Handling Solid Compound: Handle as a combustible dust. Avoid generating dust during weighing or transfer. Keep away from open flames, hot surfaces, and sources of ignition.[9]
Caption: Logical workflow demonstrating how specific controls mitigate the primary hazards of maleimides.
Emergency and First-Aid Protocols
Immediate and correct response to an exposure is critical. First aiders must protect themselves before assisting others. Show the Safety Data Sheet to attending medical personnel.
Step-by-Step First Aid Measures
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the substance from entering drains.[4]
-
Protect: Wear full PPE as described in Section 3.1. Avoid generating dust.
-
Clean-up: Carefully sweep up or absorb the spill with an inert material (e.g., sand, vermiculite). Place the material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the affected area thoroughly.
References
-
DC Fine Chemicals, Safety Data Sheet for Pyrrole. ([Link])
-
CDN Isotopes, Safety Data Sheet for Pyrrole. ([Link])
-
Fulcrum Scientific Ltd., Product Page for this compound. ([Link])
-
Chemical-Suppliers.com, Product Page for 1H-Pyrrole-2,5-dione,1-(2-hydroxyethyl). ([Link])
-
PubChem, National Center for Biotechnology Information. ([Link])
Sources
- 1. This compound, CasNo.79364-17-3 Fulcrum Scientific Ltd. United Kingdom [fulcrumscientific.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
- 10. neweastbio.com [neweastbio.com]
Technical Guide: Maleimide Linkers with Methoxyethyl (PEG) Spacers
Content Type: Technical Whitepaper & Protocol Guide Subject: Bioconjugation Chemistry / Antibody-Drug Conjugates (ADCs) Target Audience: Senior Scientists, Process Engineers, and Drug Development Leads
Executive Summary
In the architecture of Antibody-Drug Conjugates (ADCs) and protein-protein crosslinking, the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK) and therapeutic index. This guide focuses on Maleimide linkers incorporating methoxyethyl-based spacers —industry-standard nomenclature often referring to PEGylated Maleimides (e.g., SM(PEG)n) .
Unlike hydrophobic alkyl spacers (e.g., SMCC), methoxyethyl (ethylene glycol) repeats provide a critical "stealth" layer. They solvate hydrophobic payloads (e.g., PBD dimers, maytansinoids), prevent aggregation, and modulate the hydrolysis kinetics of the succinimide ring. This guide synthesizes the mechanistic chemistry, stability profiles, and validated protocols for deploying these linkers in high-stakes bioconjugation.
Part 1: The Chemistry of the Spacer
Structural Definition
While "methoxyethyl" technically refers to a terminal ether group (
Why this spacer matters:
-
Hydrophilicity: The oxygen atoms in the spacer accept hydrogen bonds from water, creating a hydration shell around the linker. This is critical when conjugating hydrophobic drugs to antibodies, as it prevents the "greasy" payload from burying itself into the antibody structure (hydrophobic shielding), which would otherwise kill the antibody's binding affinity.
-
Conformational Flexibility: The rotational freedom of the ether bonds allows the payload to move freely, reducing steric hindrance during the binding event at the target antigen.
Comparison: Alkyl vs. Methoxyethyl (PEG) Spacers
| Feature | Alkyl Spacer (e.g., SMCC) | Methoxyethyl/PEG Spacer (e.g., SM(PEG)4) | Impact on ADC |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | PEG reduces aggregation of hydrophobic payloads. |
| Immunogenicity | Moderate | Low | "Stealth" effect reduces immune clearance. |
| Clearance | Faster | Slower | PEG increases hydrodynamic radius, extending half-life. |
| Payload Loading | Limited (DAR 2-4) | High (DAR 8+) | Higher Drug-to-Antibody Ratios (DAR) possible without precipitation. |
Part 2: Mechanism of Action & Signaling
The conjugation relies on the Thiol-Michael Addition . The maleimide group (an electrophile) reacts specifically with a reduced sulfhydryl group (a nucleophile, usually from cysteine) on the antibody.
Reaction Pathway Diagram
The following diagram illustrates the specific attack of the thiolate anion on the maleimide double bond, forming the thiosuccinimide ring.
Caption: Figure 1. Thiol-Michael addition mechanism. The thiolate attacks the maleimide double bond.[] Note the potential for post-conjugation ring hydrolysis.[3]
Part 3: Stability & The "Ring Opening" Phenomenon
A critical aspect of maleimide chemistry is the stability of the resulting thiosuccinimide ring.
The Retro-Michael Instability
In plasma (pH 7.4, 37°C), the reaction is reversible. The thiol can detach (Retro-Michael reaction) and transfer to serum albumin (which has a free cysteine, Cys34). This results in off-target toxicity.
Hydrolysis as a Stabilization Strategy
Paradoxically, hydrolysis is beneficial here. If the thiosuccinimide ring hydrolyzes (opens) before the drug falls off, the linkage becomes linear and chemically stable, preventing the Retro-Michael reaction.
-
Methoxyethyl Effect: Electron-withdrawing or donating effects from the spacer can influence the rate of ring opening.
-
Protocol Implication: Some processes intentionally incubate the ADC at mild alkaline pH (8.0–8.5) post-conjugation to force ring opening, "locking" the drug onto the antibody [1].
Part 4: Validated Experimental Protocol
Objective: Conjugation of a Drug-Linker (Maleimide-PEG4-Payload) to a Monoclonal Antibody (mAb) via Interchain Cysteines.
Materials
-
Antibody: IgG1 (10 mg/mL in PBS, pH 7.2).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Linker: Maleimide-PEG4-Payload (dissolved in anhydrous DMSO).
-
Buffers:
-
Reduction Buffer: PBS + 1mM EDTA, pH 7.2.
-
Conjugation Buffer: PBS + 1mM EDTA, pH 7.0 (Strict pH control is vital).
-
Quenching: N-Acetylcysteine (NAC).
-
Step-by-Step Workflow
Step 1: Partial Reduction of Antibody
-
Rationale: Antibodies do not have free thiols; they are locked in disulfides. We must reduce interchain disulfides without breaking the heavy-light chain association completely.
-
Action: Add TCEP to mAb at a molar ratio of 2.5:1 (TCEP:mAb).
-
Incubation: 37°C for 90 minutes.
-
Validation: Verify free thiol count using Ellman’s Reagent (DTNB assay). Target: 4.0–4.5 free thiols per mAb.
Step 2: Buffer Exchange (Critical)
-
Rationale: TCEP competes with maleimide (though less than DTT). Removal is safer.
-
Action: Pass reduced mAb through a Zeba Spin Desalting Column equilibrated with Conjugation Buffer (pH 7.0).
Step 3: Conjugation
-
Action: Add Maleimide-PEG4-Linker (from DMSO stock) to the reduced mAb.
-
Ratio: Use 8-10 molar excess of Linker over mAb (approx 2x excess over free thiol sites).
-
Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.
-
Incubation: 1 hour at Room Temperature (22°C) or 4°C overnight.
-
Note: Keep pH < 7.5 to avoid amine reactivity (Lysine conjugation).
Step 4: Quenching & Purification
-
Action: Add N-Acetylcysteine (20x molar excess over linker) to neutralize unreacted maleimide. Incubate 15 mins.
-
Purification: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent.
Workflow Visualization
Caption: Figure 2. Process flow for Maleimide-PEG conjugation. Critical control points are pH (Step 3) and DMSO concentration.
Part 5: Quality Control & Troubleshooting
Analytical Methods
-
HIC-HPLC (Hydrophobic Interaction Chromatography): The gold standard for determining Drug-to-Antibody Ratio (DAR). The PEG spacer makes the conjugate more hydrophilic, often improving peak resolution compared to alkyl linkers [2].
-
SEC-HPLC: Checks for aggregates (High Molecular Weight species). If aggregates >5%, the PEG spacer length may be insufficient for the payload's hydrophobicity.
-
Mass Spectrometry (LC-MS): Confirmation of mass shift.
-
Calculation: Mass(Conjugate) = Mass(mAb) + (DAR × Mass(Linker-Payload)).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Payload is too hydrophobic. | Increase PEG spacer length (e.g., PEG4 -> PEG8). Increase DMSO % (up to 15% if mAb tolerates). |
| Low Conjugation Efficiency | Oxidized thiols or high pH hydrolysis. | Verify TCEP activity. Ensure pH is < 7.5. Use fresh Maleimide stock. |
| High Aggregation | Over-reduction of mAb. | Reduce TCEP:mAb ratio. Lower temperature to 4°C. |
| Linker Instability (Plasma) | Retro-Michael exchange. | Implement a post-conjugation hydrolysis step (pH 8.5, 37°C, 2h) to open the ring [3]. |
References
-
Fontaine, S. D., et al. (2015).[4] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry.
-
Thermo Fisher Scientific. "SM(PEG)n Crosslinkers User Guide." Thermo Scientific Instructions.
-
Lyon, R. P., et al. (2014).[3] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.
-
Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
Technical Guide: 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
This is an in-depth technical guide on 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione , a specialized maleimide derivative used in bioconjugation and medicinal chemistry.
Synonyms: N-(2-Methoxyethyl)maleimide, 1-(2-methoxyethyl)-1H-pyrrole-2,5-dione
Chemical Class: Maleimide / Michael Acceptor
Molecular Formula: C
Introduction & Chemical Identity
This compound is a heterobifunctional reagent analogue, primarily functioning as a thiol-reactive Michael acceptor. Structurally, it consists of a maleimide core N-substituted with a 2-methoxyethyl group (a "PEG-1" unit).
Unlike its more common analog N-(2-Hydroxyethyl)maleimide (PubChem CID 458487) , the methoxy variant is "capped."[1] It lacks the reactive hydroxyl (-OH) group, making it chemically inert at the tail end.[1][2] This unique property makes it an ideal hydrophilic capping agent for cysteine residues—it blocks free thiols and increases local solubility without introducing a nucleophilic handle that could interfere with downstream chemistry.[1][2]
Chemical Structure Data
| Property | Value |
| IUPAC Name | 1-(2-methoxyethyl)-1H-pyrrole-2,5-dione |
| SMILES | COCCN1C(=O)C=CC1=O |
| InChI Key | (Predicted) HVZXJ...[3][4][5] (Analogous to N-ethylmaleimide structure) |
| LogP (Predicted) | ~ -0.2 (More hydrophilic than N-ethylmaleimide) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Water (Moderate) |
| Core Reactivity | Michael Addition (Thiol-selective at pH 6.5–7.[1]5) |
Synthesis & Characterization
As this specific derivative is often synthesized in-situ or as a custom reagent, the following protocol is the standard authoritative method for its production from commercially available precursors.
Synthesis Protocol: The "Maleamic Acid" Route
Objective: Synthesize this compound via ring closure of the intermediate maleamic acid.
Reagents:
Workflow:
-
Formation of Maleamic Acid:
-
Cyclization (Imide Formation):
-
Purification:
Characterization (Expected Data)
-
H NMR (CDCl
, 400 MHz):- 6.70 (s, 2H, Maleimide -CH=CH-)
-
3.70 (t, 2H, N-CH
-) -
3.55 (t, 2H, -CH
-O-) -
3.35 (s, 3H, -OCH
)[1]
Applications in Drug Development
Cysteine Capping (Stealth Modification)
In Antibody-Drug Conjugate (ADC) development, "capping" free thiols that are not conjugated to a drug linker is critical to prevent aggregation.[1][2]
-
Advantage: The methoxyethyl group mimics a short Polyethylene Glycol (PEG) chain.[1][2] It hydrates the hydrophobic protein surface better than N-Ethylmaleimide (NEM) but does not introduce a reactive -OH group like N-Hydroxyethylmaleimide.
Fragment-Based Drug Discovery (FBDD)
The molecule serves as a "warhead" fragment.[1] Researchers use it to probe cysteine reactivity in kinases or proteases.[1][2] The methoxy tail acts as a neutral, non-binding handle to assess the "intrinsic" reactivity of the maleimide core against a specific target without steric bias from a large linker.[1][2]
Experimental Protocol: Thiol-Maleimide Conjugation
Context: Conjugating this compound to a protein (e.g., BSA) or peptide containing a free cysteine.
Reagents
-
Buffer: PBS (pH 7.[1][2]2) + 5 mM EDTA (to prevent metal-catalyzed disulfide oxidation).[1]
-
Stock Solution: 100 mM this compound in dry DMSO.
-
Protein Target: 10–50
M (with reduced thiols).[1][2]
Step-by-Step Procedure
-
Reduction (Optional but Recommended):
-
Conjugation:
-
Incubation:
-
Quenching:
-
Purification:
-
Remove excess reagent via Desalting Column (PD-10) or Dialysis.[1]
-
Visualization of Pathways[1][2]
Diagram 1: Synthesis & Mechanism of Action
This diagram illustrates the synthesis from maleic anhydride and the subsequent Michael addition mechanism with a protein thiol.[1][2]
Caption: Synthesis of N-(2-methoxyethyl)maleimide and its irreversible conjugation to protein thiols.
Diagram 2: Bioconjugation Workflow Logic
A decision tree for using this reagent in drug development (e.g., ADC linker strategy).
Caption: Selection logic for maleimide reagents based on solubility and downstream reactivity needs.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1][2][6] Potential sensitizer.[1][2]
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (maleimide ring hydrolysis).[1][2]
-
Hydrolysis Risk: At pH > 8.0, the maleimide ring can hydrolyze to non-reactive maleamic acid.[1][2] Always maintain pH < 7.5 during storage and reaction.[1][2]
References
-
PubChem Compound Summary for N-Ethylmaleimide (Analogous Core Reactivity) . National Center for Biotechnology Information.[1][2] PubChem CID 4362.[1][2] [Link][1]
-
Synthesis of N-substituted Maleimides . Organic Chemistry Portal. Comprehensive guide on maleimide ring closure methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. 1,2-Ethylenebis((2-maleimidophenyl)thio ether) | C22H16N2O4S2 | CID 110539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C6H9ClN2O2 | CID 22118207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione from Maleic Anhydride
Executive Summary
N-substituted maleimides are a cornerstone of modern chemical biology and materials science, prized for their highly selective reactivity toward thiol groups. This reactivity forms the basis of stable thioether linkages, a critical conjugation strategy for antibody-drug conjugates (ADCs), PEGylation, and the functionalization of surfaces. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, a versatile N-substituted maleimide featuring a hydrophilic ethylene glycol-derived side chain. We detail a robust two-step synthetic pathway starting from commercially available maleic anhydride and 2-methoxyethylamine. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Scientific Rationale
The maleimide functional group is an exceptional Michael acceptor, undergoing rapid and specific covalent bond formation with thiols at physiological pH.[1] This unique selectivity makes maleimides indispensable tools for site-specific modification of proteins, peptides, and other biomolecules containing cysteine residues. The title compound, this compound, incorporates a short, hydrophilic methoxy-ethyl substituent. This feature can enhance the aqueous solubility and reduce the non-specific binding of resulting bioconjugates, a desirable attribute in drug development.
The synthesis of N-substituted maleimides from maleic anhydride is a well-established and efficient process.[2][3] It proceeds via a two-step mechanism:
-
Amine Addition: A rapid nucleophilic attack of a primary amine on the electron-deficient carbonyl carbon of maleic anhydride to form the corresponding N-substituted maleamic acid intermediate.[2][4]
-
Cyclodehydration (Imidization): The subsequent ring-closure of the maleamic acid, facilitated by a dehydrating agent and heat, to yield the final imide product.[5][6]
This protocol has been optimized for high yield, purity, and scalability, making it suitable for both academic research and industrial process development.
Reaction Mechanism and Workflow
The synthesis follows a logical and efficient pathway from basic starting materials to the purified final product.
Mechanistic Pathway
The reaction is initiated by the nucleophilic addition of the primary amine of 2-methoxyethylamine to a carbonyl group of maleic anhydride. This ring-opening reaction forms the stable N-(2-Methoxyethyl)maleamic acid intermediate. The second step involves the intramolecular cyclization of this intermediate. Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a basic catalyst to facilitate the ring closure, eliminating a molecule of water and forming the thermodynamically stable five-membered imide ring.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Maleic anhydride is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Maleic Anhydride | 98.06 | ≥99% | Sigma-Aldrich |
| 2-Methoxyethylamine | 75.11 | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | 102.09 | ≥98% | Sigma-Aldrich |
| Sodium Acetate (Anhydrous) | 82.03 | ≥99% | Sigma-Aldrich |
| Acetone | 58.08 | ACS Grade | Fisher Scientific |
| Diethyl Ether | 74.12 | ACS Grade | Fisher Scientific |
| Deionized Water | 18.02 | - | In-house |
Part A: Synthesis of N-(2-Methoxyethyl)maleamic Acid (Intermediate)
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Dissolution: Add maleic anhydride (9.81 g, 0.10 mol) and 100 mL of acetone to the flask. Stir until all the solid has dissolved. Cool the solution to 0-5 °C.
-
Scientist's Note: Acetone is an excellent solvent for both the starting material and the intermediate, allowing for a homogeneous reaction start. The reaction is exothermic, and cooling is crucial to prevent side reactions.[4]
-
-
Amine Addition: Dissolve 2-methoxyethylamine (7.51 g, 8.43 mL, 0.10 mol) in 20 mL of acetone and add it to the dropping funnel. Add the amine solution dropwise to the stirred maleic anhydride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction & Precipitation: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2 hours. A white precipitate of the maleamic acid will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the N-(2-Methoxyethyl)maleamic acid intermediate under vacuum. The product is typically obtained in high yield (>95%) and can be used in the next step without further purification.
Part B: Cyclodehydration to this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried maleamic acid intermediate from Part A (e.g., ~17.3 g, ~0.10 mol), anhydrous sodium acetate (2.46 g, 0.03 mol), and acetic anhydride (60 mL).
-
Scientist's Note: Acetic anhydride is the dehydrating agent. Sodium acetate acts as a catalyst to facilitate the ring-closure.[5] Anhydrous conditions are important to drive the dehydration reaction to completion.
-
-
Reaction: Heat the suspension in an oil bath at 80-90 °C with stirring. The solids will dissolve, and the solution will typically turn a pale yellow to light orange color. Maintain the temperature for 2 hours.
-
Quenching & Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into 400 mL of an ice/water slurry with vigorous stirring. A precipitate will form.
-
Rationale: Pouring the mixture into ice water hydrolyzes the excess acetic anhydride and precipitates the less water-soluble maleimide product.
-
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum to yield an off-white or pale yellow solid.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot toluene or isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Alternative: For very high purity, the product can be purified using silica gel column chromatography.[7] A mobile phase of ethyl acetate/hexanes is typically effective.
-
Data Summary and Characterization
Tabulated Reaction Data
| Parameter | Maleic Anhydride | 2-Methoxyethylamine | Product |
| Molar Mass ( g/mol ) | 98.06 | 75.11 | 155.15 |
| Moles (mol) | 0.10 | 0.10 | - |
| Mass/Volume | 9.81 g | 7.51 g / 8.43 mL | - |
| Theoretical Yield | - | - | 15.52 g |
| Typical Actual Yield | - | - | 12.4 - 13.9 g |
| Typical % Yield | - | - | 80 - 90% |
Expected Characterization Results
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Literature values are typically in the range of 45-48 °C.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.70 (s, 2H, -CH=CH- of maleimide ring)
-
δ 3.75 (t, 2H, -N-CH₂-CH₂-O-)
-
δ 3.55 (t, 2H, -CH₂-O-CH₃)
-
δ 3.35 (s, 3H, -O-CH₃)
-
-
FT-IR (ATR, cm⁻¹):
-
~3100 (=C-H stretch)
-
~2930, 2880 (C-H stretch, alkyl)
-
~1770, ~1705 (C=O stretch, symmetric and asymmetric imide)
-
~1120 (C-O-C stretch)
-
-
Mass Spec (ESI+): m/z = 156.06 [M+H]⁺, 178.04 [M+Na]⁺
Conclusion
This application note provides a detailed, reliable, and scalable protocol for synthesizing this compound. By explaining the rationale behind key steps, this guide empowers researchers to not only replicate the procedure but also to adapt it for the synthesis of other N-substituted maleimides. The resulting high-purity product is a valuable building block for professionals in drug development, bioconjugation, and polymer chemistry, enabling the creation of advanced and functionalized molecules.
References
-
Vertex AI Search Result, Document[2]. (2024, March 21). Reaction between maleic anhydride and amines.
-
Vertex AI Search Result, Document[8]. (2025, October 8). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC.
-
Vertex AI Search Result, Document[3]. (2025, August 6). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. ResearchGate.
-
Vertex AI Search Result, Document[5]. (n.d.). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. Google Patents. Retrieved from
-
Vertex AI Search Result, Document[6]. (n.d.). Preparation process of N-substituted maleimides. Google Patents. Retrieved from
-
Vertex AI Search Result, Document[4]. (n.d.). SYNTHESIS AND APPLICATION OF HALOGEN-SUBSTITUTED N-MALEIMIDES. Chemistry and Chemical Engineering Journal.
-
Vertex AI Search Result, Document[7]. (n.d.). Purification method of n-substituted maleimide. Google Patents. Retrieved from
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cce.researchcommons.org [cce.researchcommons.org]
- 5. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 6. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione in DMSO: An Application Note and Protocol
Introduction
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, a derivative of maleimide, is a valuable reagent in bioconjugation and materials science.[1][2] Its utility often hinges on its effective dissolution to create stock solutions for subsequent experiments. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal choice for many maleimide derivatives.[3][4] However, the inherent reactivity of the maleimide group and the physical properties of DMSO necessitate a carefully controlled and standardized dissolution protocol to ensure the integrity, stability, and accurate concentration of the resulting solution.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and step-by-step procedures for dissolving this compound in DMSO. We will delve into the critical considerations, from solvent purity to handling techniques, and provide a detailed protocol for preparing stable, high-concentration stock solutions.
Core Principles: Understanding the Components
A successful dissolution protocol is built on a solid understanding of the solute and the solvent.
This compound: A Profile
-
Structure and Reactivity: As a maleimide derivative, the core of this compound's utility lies in the reactivity of its carbon-carbon double bond within the pyrrole-2,5-dione ring. This double bond readily undergoes Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins.[2][7] This specific reactivity makes it a powerful tool for bioconjugation. However, the maleimide ring is also susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, which can lead to an inactive, ring-opened product.[5][8]
-
Solubility: While specific solubility data for this compound is not extensively published, maleimide compounds, in general, exhibit good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[4][9]
Dimethyl Sulfoxide (DMSO): The Universal Solvent
-
Properties: DMSO is a highly polar, aprotic, and hygroscopic solvent.[10] Its ability to dissolve a wide array of compounds is a key advantage. However, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can impact the stability of water-sensitive compounds like maleimides.[3][10]
-
Safety and Handling: DMSO is a combustible liquid and can cause skin and eye irritation.[10][11] A critical safety consideration is its ability to readily penetrate the skin and carry dissolved substances along with it.[10][12] Therefore, extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling DMSO and its solutions.[11][13]
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Alternate Name | N-(2-methoxyethyl)maleimide | N/A |
| CAS Number | 79364-17-3 | [14] |
| Molecular Formula | C7H9NO3 | [14] |
| Molecular Weight | 155.15 g/mol | Calculated |
| Recommended Solvent | Anhydrous DMSO | [8] |
| Recommended Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [15][16] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | [15][17] |
| Final DMSO in Cell-Based Assays | Typically <0.5% | [3][15] |
| Final DMSO in Animal Studies | Preferably ≤2% | [15] |
Experimental Workflow and Protocols
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing a DMSO stock solution.
Detailed Protocol for Preparing a 10 mM Stock Solution
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials with tight-sealing caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Pre-experimental Preparation:
-
Allow the vial containing this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This is crucial to prevent condensation of atmospheric moisture into the hygroscopic compound and solvent.[8]
-
Ensure all work is performed in a chemical fume hood, and appropriate PPE (lab coat, safety goggles, and butyl rubber gloves) is worn.[11][12] Nitrile gloves are not recommended as DMSO can readily penetrate them.[12]
-
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 155.15 g/mol x 1000 mg/g = 1.55 mg
-
-
-
Weighing and Dissolution:
-
Using a calibrated analytical balance, accurately weigh 1.55 mg of this compound.
-
Carefully transfer the weighed powder into a sterile, appropriately labeled amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Securely cap the tube and vortex gently until the compound is completely dissolved.[3] Avoid vigorous vortexing that may introduce air bubbles.[3]
-
-
Aiding Dissolution (if necessary):
-
Storage and Handling of Stock Solution:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3][15]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[15][17]
-
Always allow an aliquot to fully thaw and equilibrate to room temperature before use.
-
Protocol for Serial Dilution in DMSO
For dose-response experiments, preparing serial dilutions in 100% DMSO before the final dilution into aqueous media is recommended to prevent precipitation.[3]
Caption: Serial dilution of a stock solution in 100% DMSO.
Troubleshooting and Best Practices
-
Compound Fails to Dissolve:
-
Precipitation Upon Dilution in Aqueous Buffer:
-
This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium.[3]
-
To mitigate this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous assay buffer.[3]
-
A stepwise dilution into the final buffer can also be beneficial.[15]
-
-
Maintaining Compound Stability:
-
Maleimide compounds are susceptible to hydrolysis in aqueous solutions. Therefore, aqueous solutions of this compound should be prepared fresh immediately before use.[7]
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.[15]
-
Always use high-purity, anhydrous DMSO to minimize water-induced degradation.
-
Conclusion
The successful dissolution of this compound in DMSO is a critical first step for its application in various research and development endeavors. By adhering to the principles of using high-purity anhydrous solvent, employing proper handling techniques to avoid moisture contamination, and following a systematic dissolution and storage protocol, researchers can ensure the preparation of stable and accurate stock solutions. This foundation of a well-prepared stock solution is paramount for obtaining reliable and reproducible experimental results.
References
- Greenfield Global. (2015, June 17).
- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MedChemExpress. Compound Handling Instructions.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).
- BenchChem.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Vector Labs. Maleimide Reaction Chemistry.
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- UCL Discovery.
- Fisher Scientific.
- Takara Bio. (2023, December 26). DMSO SDS.
- InvivoChem. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6.
- MedchemExpress.com. N-(2-Hydroxyethyl)maleimide | Cross-Linker.
- Angewandte Chemie.
- Sigma-Aldrich. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | 17392-68-6.
- BenchChem.
- PubChemLite. 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1h-pyrrole-2,5-dione.
- Lumiprobe.
- Fulcrum Scientific Ltd. This compound cas no.79364-17-3.
- Chem-Impex. N-(2-Hydroxyethyl)maleimide.
- Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).
- NIST WebBook. 1H-Pyrrole-2,5-dione.
- Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Wikipedia. Maleimide.
- BenchChem. Solubility of SMCC in DMSO and DMF: A Technical Guide.
- Creative Biolabs. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westliberty.edu [westliberty.edu]
- 11. greenfield.com [greenfield.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. depts.washington.edu [depts.washington.edu]
- 14. This compound, CasNo.79364-17-3 Fulcrum Scientific Ltd. United Kingdom [fulcrumscientific.lookchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6 | Invivochem [invivochem.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Reaction Conditions for N-(2-methoxyethyl)maleimide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiol-Maleimide Michael Addition Reaction
The conjugation of N-(2-methoxyethyl)maleimide to thiol-containing molecules is a cornerstone of bioconjugation, widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][][3] This reaction, a Michael addition, involves the nucleophilic attack of a thiol group on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[3][4] The high selectivity of maleimides for thiols, particularly the sulfhydryl group of cysteine residues in proteins, under mild, near-physiological conditions, makes this chemistry a powerful tool in the biopharmaceutical and research arenas.[3][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][6][7][8]
This guide provides a comprehensive overview of the critical parameters governing the reaction between N-(2-methoxyethyl)maleimide and thiols, offering detailed protocols and troubleshooting advice to ensure successful and reproducible conjugations.
Optimizing Reaction Conditions for Robust Conjugation
The success of a thiol-maleimide conjugation hinges on the careful control of several key reaction parameters. Understanding the interplay of these factors is crucial for maximizing yield, ensuring specificity, and maintaining the integrity of the biomolecules involved.
The Critical Role of pH
The pH of the reaction buffer is arguably the most critical factor influencing both the rate and selectivity of the thiol-maleimide reaction.[6][9] The optimal pH range for this conjugation is between 6.5 and 7.5.[6][7][8][9]
-
Below pH 6.5: The reaction rate significantly decreases. This is because the reactive species is the thiolate anion (R-S⁻), and at lower pH values, the thiol group (R-SH) remains predominantly protonated, reducing the concentration of the nucleophilic thiolate.[6][8]
-
Above pH 7.5: While the concentration of the thiolate anion increases, two significant side reactions become more prevalent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[6][7] Secondly, the reactivity of primary amines, such as the side chain of lysine residues, towards the maleimide group increases, leading to a loss of selectivity and the formation of undesirable byproducts.[6][7][8][9]
Reaction Temperature and Time
The thiol-maleimide conjugation is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6][10] The choice of temperature and duration depends on the stability of the reactants. For sensitive proteins, performing the reaction at 4°C for a longer period can help to preserve their structure and function.[6] Reaction times can range from 30 minutes to overnight, contingent on the specific reactants and temperature.[6]
Buffer Selection
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing competing nucleophiles, such as thiols (e.g., dithiothreitol - DTT) or primary amines (e.g., Tris), should be avoided.[6] Recommended buffers include:
-
Phosphate Buffered Saline (PBS)
-
HEPES
-
MES
It is also advisable to degas the buffer before use to remove dissolved oxygen, which can lead to the oxidation of thiols to disulfides, a form that is unreactive with maleimides.[5][10]
Molar Ratio of Reactants
To drive the reaction to completion, a molar excess of the N-(2-methoxyethyl)maleimide reagent is typically used. A starting point for optimization is a 10:1 to 20:1 molar ratio of maleimide to thiol.[6][8] The optimal ratio may vary depending on the specific application and should be determined empirically.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity, minimizing hydrolysis and reaction with amines.[6][7][8][9] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for faster reactions; 4°C for sensitive biomolecules.[6][10] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Dependent on reactants and temperature; allows for sufficient reaction completion.[6][10] |
| Buffer | PBS, HEPES, MES (thiol-free) | Avoids competing nucleophiles that can react with the maleimide.[5][6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide drives the reaction towards product formation.[6][8] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[5][6] |
Experimental Protocol: Conjugation of N-(2-methoxyethyl)maleimide to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of N-(2-methoxyethyl)maleimide to a protein with available cysteine residues.
Materials
-
Thiol-containing protein
-
N-(2-methoxyethyl)maleimide
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2 (thiol-free)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Workflow Diagram
Caption: Experimental workflow for thiol-maleimide conjugation.
Step-by-Step Methodology
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[5][6]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[11] Incubate for 20-30 minutes at room temperature.[11] TCEP is advantageous as it does not contain a free thiol and therefore does not need to be removed before the addition of the maleimide reagent.[11] If DTT is used, it must be removed prior to adding the maleimide.[11]
-
-
Preparation of N-(2-methoxyethyl)maleimide Stock Solution:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the N-(2-methoxyethyl)maleimide stock solution to the prepared protein solution.[6][8]
-
Gently mix the reaction and protect it from light if using a fluorescent maleimide.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.[8]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted N-(2-methoxyethyl)maleimide and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Maleimide Hydrolysis: Reagent was exposed to moisture or high pH. | Prepare fresh maleimide stock solutions in an anhydrous solvent immediately before use. Ensure the reaction pH does not exceed 7.5.[6][7] |
| Incomplete Reduction of Disulfides: Disulfide bonds in the target molecule were not fully reduced. | Ensure complete reduction of disulfide bonds by using an adequate excess of reducing agent like TCEP.[6] | |
| Oxidation of Thiols: Free thiols have re-formed disulfide bonds. | Degas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][10] | |
| Off-Target Labeling | Reaction with Amines: The reaction pH was too high (>7.5). | Maintain the reaction pH strictly within the optimal range of 6.5-7.5.[6][8][9] |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond is reversible, leading to the transfer of the conjugated molecule to other thiols. | After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[8] Promptly purify the conjugate.[8] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to rearrangement. | If possible, avoid conjugation to an N-terminal cysteine. Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[4][6][12] |
Conclusion
The reaction of N-(2-methoxyethyl)maleimide with thiols is a robust and highly specific method for bioconjugation. By carefully controlling the reaction conditions, particularly pH, researchers can achieve high yields of well-defined conjugates. This guide provides the foundational knowledge and practical protocols to successfully implement this essential chemistry in a variety of research and development applications.
References
-
PharmiWeb.com. Drawbacks of the thiol-maleimide reaction. [Link]
-
Nature Communications. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. [Link]
-
PMC. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
-
Science.gov. n-ethyl maleimide: Topics by Science.gov. [Link]
-
PMC. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. [Link]
-
SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
Royal Society of Chemistry. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
-
UCL Discovery. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]
-
Semantic Scholar. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]
-
ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]
-
ResearchGate. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
Application Note: Using 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione as a Michael Acceptor
Introduction & Executive Summary
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione represents a specialized class of Michael acceptors utilized primarily for chemoselective cysteine modification. Unlike the common
Key Applications:
-
Cysteine Capping/Blocking: Permanently blocking free thiols during proteomic analysis to prevent disulfide scrambling.
-
Pharmacophore Design: Acting as the covalent warhead in Targeted Covalent Inhibitors (TCIs).
-
Linker Synthesis: Serving as a heterobifunctional linker precursor in PROTACs and Antibody-Drug Conjugates (ADCs).
This guide details the mechanistic grounding, validated protocols, and critical troubleshooting steps required to utilize this molecule effectively.
Mechanistic Grounding: The Thia-Michael Addition
The utility of this compound rests on the Thia-Michael addition . This is a nucleophilic attack by a thiolate anion (
The Reaction Pathway
-
Activation: The thiol group (Cys-SH) must be deprotonated to the thiolate anion (
). This is pH-dependent (typically pKa ~8.3 for free cysteine, but lower in certain protein microenvironments). -
Nucleophilic Attack: The thiolate HOMO overlaps with the maleimide
LUMO at the -carbon. -
Enolate Intermediate: The negative charge is transiently stabilized on the carbonyl oxygen.
-
Protonation: The enolate picks up a proton from the solvent to form the stable thioether (succinimide) adduct.
Critical Control Point: pH Specificity
The reaction rate is governed by the concentration of the thiolate anion.[2]
-
pH 6.5 – 7.5 (Optimal): High specificity for thiols.[1][2][3] Reaction rate is
faster than amines.[2][3] -
pH > 7.5: Specificity is lost.[3] Unprotonated amines (Lysine
-NH2) begin to compete, leading to heterogeneous products. Hydrolysis of the maleimide ring also accelerates exponentially.
Visualization: Reaction Mechanism
Figure 1: Mechanism of Thia-Michael addition showing the critical path to the stable adduct and the competing hydrolysis pathway.
Validated Protocols
Protocol A: Cysteine Capping (Proteomics/Mass Spec)
Objective: To completely alkylate free cysteines in a protein sample to prevent disulfide bond shuffling during digestion. Why Methoxyethyl? It adds a distinct mass shift (+155.15 Da) that is more hydrophilic than NEM, improving ionization and reducing sample precipitation.
Materials:
-
Stock Buffer: 50 mM Ammonium Bicarbonate (pH 7.5). Note: Avoid primary amine buffers like Tris if working > pH 7.5.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Reagent: this compound (200 mM stock in dry DMSO).
Step-by-Step:
-
Solubilization: Dissolve protein (1 mg/mL) in Stock Buffer containing 6M Urea (if denaturation is required).
-
Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.
-
Expert Note: TCEP is preferred over DTT because TCEP does not contain thiols and does not need to be removed before adding the maleimide.
-
-
Alkylation: Add this compound to a final concentration of 10–20 mM (approx. 2-4x molar excess over total thiols).
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark .
-
Why Dark? Maleimides can undergo light-induced dimerization or non-specific radical reactions.
-
-
Quenching: Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted maleimide.
-
Cleanup: Proceed to desalting (Zeba spin columns) or digestion.
Protocol B: Kinetic Evaluation (Drug Discovery)
Objective: To determine the reactivity (
Step-by-Step:
-
Preparation: Prepare target protein (5
M) in Phosphate Buffer (pH 7.4). -
Dosing: Treat protein with varying concentrations of this compound (0.5
M to 50 M). -
Time-Course: Aliquot samples at t=0, 5, 10, 30, 60 min.
-
Stop Reaction: Quench immediately with 1% Formic Acid (drops pH to <3, stopping the nucleophilic attack).
-
Analysis: Analyze via LC-MS (Intact Protein Mode).
-
Success Metric: Look for the mass shift of +155.15 Da. Calculate percent occupancy over time to derive the second-order rate constant (
).
-
Troubleshooting & Stability (Self-Validating Systems)
The most common failure mode in maleimide chemistry is hydrolysis . The maleimide ring opens to form maleamic acid.[1] This species is dead ; it will not react with thiols.
Diagnostic Table: Is your experiment working?
| Observation | Diagnosis | Root Cause | Corrective Action |
| Low Conjugation Yield | Hydrolyzed Reagent | Stock solution stored in water or wet DMSO. | Critical: Dissolve reagent in anhydrous DMSO/DMF immediately before use. |
| +18 Da Mass Shift | Ring Opening | pH was too high (>8.0) during or after reaction. | Maintain pH 6.5–7.[1][2][3][4]5. Analyze promptly. |
| Precipitation | Hydrophobic Aggregation | Labeling density too high; protein unfolded. | The methoxyethyl group helps, but reduce labeling ratio or add 10% glycerol. |
| "Double" Labeling | Amine Reactivity | pH > 8.0 allowed Lysine modification. | Strictly control pH.[2] Use Phosphate or HEPES buffer. |
Storage Guidelines
-
Solid State: Store at -20°C under desiccant. Stable for >1 year.
-
Solution: NEVER store aqueous solutions. Hydrolysis half-life at pH 7.5 is approx. 20–40 hours, but at pH 9.0 it is minutes. Prepare fresh.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for optimal bioconjugation.
References
-
Hermanson, G. T. (2013).[3][5][6] Bioconjugate Techniques (3rd Edition). Academic Press.[3][5] (The definitive guide on thiol-maleimide chemistry and pH specificity).
-
Vector Laboratories. (n.d.). Maleimide Reaction Chemistry. (Detailed analysis of hydrolysis rates vs. pH).
-
Ravasco, J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal.[3] (Review of retro-Michael and stability).
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. (Discusses hydrolysis of the succinimide ring to prevent retro-Michael exchange).
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Kinetics and mechanism).[1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
- 7. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Mastering Thiol-Maleimide Coupling: An Application Guide for Robust Bioconjugation
Introduction: The Cornerstone of Site-Specific Bioconjugation
The covalent modification of biomolecules is a foundational technique in modern biological research and therapeutic development. Among the repertoire of available chemical strategies, the reaction between a maleimide and a thiol group has emerged as a preeminent method for the site-specific modification of proteins, peptides, and other biomolecules.[1][2] Its widespread adoption is a testament to its high selectivity for thiols, rapid reaction kinetics under mild, physiological conditions, and consistently high yields.[1][] This reaction, a Michael addition, involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond (thiosuccinimide linkage).[1][2][4]
This guide provides a comprehensive exploration of the maleimide-thiol coupling procedure, with a specific focus on the optimal pH range of 6.5-7.5. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, potential side reactions, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve robust and reproducible bioconjugation outcomes.
The Critical Role of pH: Balancing Reactivity and Selectivity
The pH of the reaction environment is the single most important factor governing the success of a maleimide-thiol conjugation. The optimal range of pH 6.5-7.5 represents a carefully balanced compromise between maximizing the reaction rate and maintaining exquisite chemoselectivity for thiol groups.[1][5]
At a pH below 6.5, the concentration of the reactive thiolate anion (R-S⁻) is significantly reduced as the thiol group (R-SH) remains largely protonated, leading to a sluggish reaction rate.[6] Conversely, at a pH above 7.5, two significant side reactions become increasingly problematic:
-
Reaction with Amines: The reactivity of the maleimide towards primary amines, such as the ε-amino group of lysine residues, increases, leading to a loss of specificity.[1][5] While the reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, this selectivity diminishes as the pH rises.[][5]
-
Maleimide Hydrolysis: The maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[1][5] This inactivation of the maleimide reagent reduces the overall conjugation efficiency.
Therefore, maintaining the reaction pH strictly within the 6.5-7.5 window is paramount for achieving high-yield, site-specific conjugation to cysteine residues.
Visualizing the Reaction Landscape
Figure 1: Desired reaction pathway and competing side reactions in maleimide chemistry.
Potential Pitfalls and Strategic Solutions
While highly effective, the maleimide-thiol reaction is not without its challenges. A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing conjugation protocols.
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring opens to form an unreactive maleamic acid, particularly at pH > 7.5.[1][5] | Prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF.[5][6] Maintain reaction pH between 6.5 and 7.5.[6] |
| Reaction with Amines | At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[5][6] | Strictly maintain the reaction pH within the optimal 6.5-7.5 range.[6] |
| Retro-Michael Reaction (Thiol Exchange) | The formed thiosuccinimide bond is reversible and can lead to the transfer of the conjugated molecule to other thiols, a significant concern for in vivo stability of antibody-drug conjugates (ADCs).[5][6][7] | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[6][8] |
| Thiazine Rearrangement | When conjugating to an N-terminal cysteine, the resulting succinimidyl thioether can rearrange to a stable six-membered thiazine ring.[4][9] This can be an underreported side reaction.[9] | This rearrangement is promoted by basic conditions.[4] Performing the conjugation at a more acidic pH (around 5.0) can prevent this, but the succinimidyl thioether must be kept under acidic conditions to avoid subsequent rearrangement.[4][9] Alternatively, avoiding the use of an N-terminal cysteine for conjugation can prevent this issue.[4] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the successful conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
Protocol 1: Preparation and Reduction of the Protein
This initial step is critical for ensuring that the target cysteine residues are available for reaction.
-
Protein Preparation: Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH between 7.0 and 7.5.[10][11] A typical protein concentration is between 1-10 mg/mL.[6][11]
-
Disulfide Bond Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6][11] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.[12]
-
Incubate the reaction mixture for 20-60 minutes at room temperature.[6]
-
If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide reagent, typically by using a desalting column.[6]
-
-
Degassing: It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of free thiols to disulfide bonds.[10][11]
Protocol 2: General Maleimide-Thiol Conjugation
This protocol outlines the core conjugation reaction.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to create a stock solution, typically at a concentration of 1-10 mM.[6][10] Aqueous stock solutions should be avoided as the maleimide will hydrolyze over time.[10]
-
Initiate Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar ratio. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[1][10][12]
-
Incubation: Protect the reaction mixture from light, especially if using a fluorescent maleimide. Incubate for 2 hours at room temperature or overnight at 4°C.[6][10]
-
Quenching the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.[13][14] Incubate for an additional 15-30 minutes at room temperature.[14]
Visualizing the Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yields with 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Welcome to the technical support center for 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conjugation yields and other common issues encountered during bioconjugation experiments. The content is structured in a question-and-answer format to directly address specific challenges.
Introduction to this compound in Bioconjugation
This compound is a hydrophilic maleimide derivative used for the covalent modification of thiol-containing molecules, such as cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] The methoxy-ethyl group enhances the hydrophilicity of the reagent, which can improve its solubility in aqueous buffers commonly used for bioconjugation, potentially reducing aggregation and facilitating the reaction.[2]
Despite the robustness of maleimide-thiol chemistry, achieving high conjugation yields requires careful control of reaction conditions. This guide will walk you through the most common pitfalls and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no conjugation. What are the most likely causes?
Low or no conjugation is a common issue that can typically be traced back to a few key factors. Systematically investigating these will help pinpoint the problem.
A1: Key areas to investigate include:
-
Maleimide Inactivity due to Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH in aqueous solutions. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][3]
-
Troubleshooting:
-
Always use freshly prepared maleimide solutions. Prepare stock solutions in an anhydrous, water-miscible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and use them immediately after dilution into your aqueous reaction buffer.[4][5]
-
Avoid storing maleimide reagents in aqueous buffers. If you must store a solution, use a dry, aprotic solvent and store at -20°C, protected from moisture and light.[6]
-
-
-
Absence of Free Thiols: Maleimides react specifically with free sulfhydryl (-SH) groups. If the cysteine residues in your protein or peptide are present as disulfide bonds (S-S), the conjugation reaction will not occur.[7][8]
-
Troubleshooting:
-
Ensure complete reduction of disulfide bonds. Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[8][9] If you use a thiol-containing reducing agent like dithiothreitol (DTT), it is crucial to remove it completely before adding the maleimide reagent, as it will compete for reaction.[5][8]
-
Prevent re-oxidation of thiols. Use degassed buffers for the reduction and conjugation steps. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (1-5 mM) can help by chelating metal ions that can catalyze thiol oxidation.[10]
-
-
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[3][4][11]
-
Troubleshooting:
-
Verify the pH of your reaction buffer.
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is predominantly protonated (R-SH) and less nucleophilic.[4]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and it can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and non-specific labeling.[3][4][11]
-
-
Q2: My conjugation yield is inconsistent between experiments. What could be causing this variability?
A2: Inconsistent yields often point to subtle variations in reagent handling and reaction setup.
-
Inconsistent Maleimide Activity: As mentioned, maleimides are moisture-sensitive. Even slight differences in the age of the stock solution or exposure to ambient moisture can lead to varying degrees of hydrolysis and thus, inconsistent results.[6]
-
Troubleshooting:
-
Implement a strict protocol for preparing fresh maleimide solutions for each experiment.
-
-
-
Variable Free Thiol Concentration: The number of available free thiols on your protein can vary if the reduction step is not consistent or if re-oxidation occurs to different extents.
-
Troubleshooting:
-
Quantify the free thiol concentration of your protein before each conjugation experiment using a method like the Ellman's Test (DTNB assay).[6] This will allow you to normalize the molar ratio of maleimide to free thiol.
-
-
-
Buffer Composition: Ensure your buffer is free of any competing nucleophiles.
Q3: I am observing non-specific labeling of my protein. How can I improve the selectivity?
A3: Non-specific labeling is typically due to reaction with other nucleophilic residues, most commonly amines.
-
High Reaction pH: At pH values above 7.5, the deprotonated form of primary amines (like the epsilon-amino group of lysine) becomes more prevalent and can react with the maleimide. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]
Q4: My conjugate appears to be unstable, and I am losing my conjugated molecule over time. What is happening?
A4: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, which is a reversible process.[4] This can lead to the exchange of the maleimide-linked molecule with other thiols present in the solution, such as glutathione in a biological system.[2]
-
Troubleshooting Strategies for Improving Conjugate Stability:
-
Hydrolysis of the Thiosuccinimide Ring: After the conjugation is complete, the succinimide ring of the thioether adduct can be intentionally hydrolyzed by raising the pH to 8.5-9.0.[4][5] This opens the ring to form a stable maleamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[4]
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, a rearrangement to a more stable thiazine structure can occur, which also prevents the retro-Michael reaction.
-
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of Proteins
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.
-
Prepare a degassed reaction buffer: e.g., PBS, pH 7.2, containing 1 mM EDTA. Degas by sparging with an inert gas like nitrogen or argon for 15-20 minutes.
-
Dissolve your protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in degassed buffer).
-
Add TCEP to the protein solution to a final 10-50 fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reduced protein is now ready for conjugation.
Protocol 2: General Conjugation with this compound
This protocol provides a general procedure for conjugating the maleimide reagent to a thiol-containing protein.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess of maleimide to protein is a good starting point for optimization).[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to scavenge any unreacted maleimide. Incubate for an additional 15-30 minutes.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess maleimide and other reaction components.
Data and Parameter Summary
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Below this range, the reaction is slow. Above this range, maleimide hydrolysis and reaction with amines increase.[3][11] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide is used to drive the reaction to completion. This should be optimized for each specific protein. |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES, Tris (Thiol-free) | The buffer must not contain competing nucleophiles like thiols.[5][11] |
Visual Guides
Workflow for Troubleshooting Low Conjugation Yields
Caption: A logical workflow for diagnosing and resolving low conjugation yields.
Key Reaction Pathways in Maleimide Chemistry
Caption: Desired conjugation pathway and common side reactions in maleimide chemistry.
References
-
Staben, D. B., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(50), 22456-22461. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. Retrieved from [Link]
-
Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319. Retrieved from [Link]
-
Staben, D. B., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(50), 22644-22649. Retrieved from [Link]
-
Kalia, J., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(1), e3053. Retrieved from [Link]
-
ResearchGate. (2016, January 24). What is the effect of Maleimide surface coverage on thiol conjugation efficiency? Retrieved from [Link]
-
Bedbrook, J. R., et al. (1995). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 34(29), 9474–9481. Retrieved from [Link]
-
Staben, D. B., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(50), 22456-22461. Retrieved from [Link]
-
Chen, Y., et al. (2013). A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library. Bioorganic & medicinal chemistry letters, 23(20), 5594–5597. Retrieved from [Link]
-
Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(2), 420–429. Retrieved from [Link]
-
PharmiWeb.com. (2022, March 31). Drawbacks of the thiol-maleimide reaction. Retrieved from [Link]
-
ResearchGate. (2021, September 21). A protocol for conjugation between Maleimide-Beads and Oligo-thiol? Retrieved from [Link]
-
Elduque, X., et al. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Molecules, 20(4), 6233–6257. Retrieved from [Link]
-
Staben, D. B., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(50), 22644-22649. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1h-pyrrole-2,5-dione. Retrieved from [Link]
-
Gzella, A. K., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2841. Retrieved from [Link]
-
Kumar, A., & Narasimhan, B. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 59-61. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information (SI). Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-2,5-dione [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Technical Support Center: Optimizing N-(2-methoxyethyl)maleimide Reactions with Sulfhydryls
Welcome to the technical support center for N-(2-methoxyethyl)maleimide and other maleimide-based bioconjugation reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for the successful use of maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-(2-methoxyethyl)maleimide with sulfhydryls?
The optimal pH range for the reaction between a maleimide and a sulfhydryl (thiol) group is 6.5 to 7.5 .[1][2][3][4][5][6] This pH range represents a critical balance between two competing factors: the reactivity of the thiol group and the stability of the maleimide ring.[2][3]
-
Thiol Reactivity: The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (R-S⁻) attacks the electron-deficient double bond of the maleimide.[7] The concentration of the reactive thiolate anion increases with pH. Below pH 6.5, the thiol group is predominantly protonated (R-SH), significantly slowing down the reaction rate.[1][8]
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[2][7] This hydrolysis rate increases significantly at pH values above 7.5.[1][2][9]
Therefore, maintaining a pH between 6.5 and 7.5 ensures that a sufficient concentration of the reactive thiolate is present for an efficient conjugation, while minimizing the competing hydrolysis of the maleimide reagent.[2][3]
Q2: Why is pH so critical? What happens if my pH is too low or too high?
The pH is the most critical parameter in maleimide-thiol chemistry because it directly controls both reaction speed and specificity.[3]
-
If the pH is too low (<6.5): The concentration of the reactive thiolate anion is very low because the thiol group (pKa typically ~8.5) remains protonated. This leads to an impractically slow or incomplete reaction, resulting in poor conjugation efficiency.[1]
-
If the pH is too high (>7.5): Two primary side reactions become problematic:
-
Rapid Maleimide Hydrolysis: The maleimide ring will be quickly hydrolyzed by hydroxide ions in the solution, rendering it unable to react with the target sulfhydryl.[2][7][9] This is a major cause of failed conjugation reactions.
-
Loss of Specificity: Maleimides can begin to react with other nucleophilic groups, particularly primary amines like the side chain of lysine residues.[1][6][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost as the pH increases.[1][9]
-
The following diagram illustrates the pH-dependent trade-offs in maleimide conjugation chemistry.
Caption: The pH "sweet spot" for maleimide conjugation reactions.
Q3: How stable is the N-(2-methoxyethyl)maleimide reagent in aqueous buffers?
The stability of all maleimides, including N-(2-methoxyethyl)maleimide, in aqueous solution is highly dependent on pH and temperature.[2] As a rule, aqueous solutions of maleimide reagents should always be prepared immediately before use .[1][9]
-
Storage: For long-term storage, maleimide compounds should be stored as dry powders or as stock solutions in a dry, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at -20°C or -80°C.[1][2][7][9]
-
Hydrolysis: The half-life of a maleimide decreases dramatically as the pH becomes more alkaline.[3] At pH 7.4 and 37°C, the rate of hydrolysis is significantly faster than at 20°C or at a lower pH of 5.5.[10]
| pH Range | Maleimide Stability | Reaction with Thiols | Reaction with Amines | Recommendation |
| < 6.5 | High | Very Slow | Negligible | Not recommended; reaction is impractically slow. |
| 6.5 - 7.5 | Good | Optimal | Low | Optimal range for specific thiol conjugation. [1][3] |
| > 7.5 | Low (Rapid Hydrolysis) | Fast | Increases Significantly | Not recommended; loss of reagent and specificity.[1][9] |
Q4: What are the best buffers to use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, or MOPS at a pH between 7.0 and 7.5 are excellent choices.[2][3]
Crucially, avoid buffers that contain primary or secondary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, β-mercaptoethanol). [3][4] These components will compete with your target molecule for reaction with the maleimide.
For optimal results, it is also recommended to:
-
Degas buffers: This helps to prevent the oxidation of free sulfhydryls to disulfide bonds, which are unreactive with maleimides.[1]
-
Add a chelating agent: Including 1-5 mM EDTA in the reaction buffer can help prevent metal-catalyzed oxidation of thiols.[3][11]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue and is often linked to the stability and reactivity of the reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Removing unreacted 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione from protein samples
Topic: Efficient Removal of Unreacted 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione from Protein Samples
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted this compound following protein conjugation reactions. Our goal is to empower you with the scientific rationale and practical steps needed to ensure the purity and integrity of your protein conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted maleimide reagents can compromise downstream applications by reacting with other thiol-containing molecules in your sample or assay, leading to non-specific signaling and inaccurate results. Furthermore, for therapeutic protein conjugates, residual small molecules are considered impurities that must be removed to ensure safety and efficacy.
Q2: Should I quench the conjugation reaction before purification?
Yes, it is highly recommended to quench the reaction. This crucial step ensures that any remaining reactive maleimide groups are capped, preventing unintended reactions during the purification process and storage.[1] A common method is to add a molar excess of a small-molecule thiol, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture and incubate for a short period.[1]
Q3: My protein has precipitated after the conjugation reaction. What should I do?
Protein precipitation post-conjugation can be due to several factors, including over-labeling, which can increase the hydrophobicity of the protein, or the use of organic solvents to dissolve the maleimide reagent.[1][2] It is advisable to optimize the molar ratio of the maleimide to the protein and minimize the concentration of organic solvents.[2] If precipitation occurs, you may need to explore different buffer conditions, such as adjusting the pH or ionic strength, or consider a more hydrophilic maleimide reagent if available.
Q4: How do I choose the most suitable purification method?
The best method depends on your sample volume, the molecular weight of your protein, the required level of purity, and the equipment available in your lab. The table below provides a general comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Best For |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3][4] | Simple, gentle on proteins, and requires minimal specialized equipment. | Time-consuming, can lead to sample dilution, and may not be suitable for very large volumes.[5] | Small to medium sample volumes where processing time is not a critical factor. |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a column packed with a porous resin.[6] | High resolution, relatively fast, and can be used for both purification and buffer exchange.[7] | Can lead to sample dilution, and columns have a limited sample volume capacity. | Achieving high purity and for samples that are compatible with the chosen chromatography resin and system. |
| Tangential Flow Filtration (TFF) | Pressure-driven separation where the sample flows parallel to a filter membrane.[8][9] | Fast, highly scalable, and suitable for concentrating the sample while purifying.[10] | Requires a dedicated TFF system, and there is a potential for membrane fouling. | Large sample volumes and processes where concentration of the final product is also desired. |
In-Depth Troubleshooting and Protocol Guides
Method 1: Dialysis for Small Molecule Removal
Dialysis is a classic and effective method for removing small, unwanted molecules like this compound (MW: 155.15 g/mol ) from protein samples.[11] The principle relies on the differential diffusion of molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[3][4]
| Problem | Potential Cause | Recommended Solution |
| Residual Maleimide Detected Post-Dialysis | Insufficient dialysate volume or infrequent buffer changes leading to equilibrium.[1] | Use a dialysate volume that is at least 200-500 times your sample volume.[12] Perform at least three buffer changes, with the final one running overnight at 4°C.[4][12] |
| Significant Increase in Sample Volume | The osmolarity of your sample is higher than the dialysate, causing water to move into the dialysis tubing.[1] | Ensure the buffer composition of your sample (excluding the small molecule to be removed) is as close as possible to the dialysate buffer. |
| Protein Loss During Dialysis | The chosen MWCO of the dialysis membrane is too high, or the membrane has been compromised (leaks). | Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your protein. Always check for leaks before adding your sample. |
| Protein Precipitation in the Dialysis Tubing | The buffer conditions (pH, ionic strength) are not optimal for your protein's stability, leading to aggregation. | Optimize the dialysis buffer composition. A gradual change in buffer conditions, if required, can prevent precipitation.[3] |
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-10 kDa for most proteins)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Dialysis buffer (at least 200-500 times the sample volume)
-
Quenched protein conjugation reaction mixture
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This step is crucial to remove any preservatives and ensure the pores are open.
-
Sample Loading: Carefully load your quenched protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely seal the tubing with clips.
-
First Dialysis Step: Submerge the dialysis device in a beaker containing the dialysis buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C or room temperature for 1-2 hours.[12][13]
-
Buffer Change 1: Discard the used dialysate and replace it with fresh dialysis buffer. Continue dialysis for another 1-2 hours.[12]
-
Buffer Change 2 (Overnight): Perform a final buffer change and allow the dialysis to proceed overnight at 4°C to ensure maximal removal of the unreacted maleimide.[4][12]
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Gently remove your purified protein sample from the tubing or cassette.
Caption: Dialysis workflow for removing small molecules.
Method 2: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[6] Larger molecules, such as your protein conjugate, cannot enter the pores of the chromatography resin and therefore travel through the column faster, eluting first. Smaller molecules, like the unreacted this compound, enter the pores, taking a longer path and eluting later.[6]
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Protein and Small Molecule | Inappropriate resin choice (pore size not optimal for the separation). | Select a resin with a fractionation range suitable for separating your protein from the 155.15 Da maleimide. For desalting applications, resins like Sephadex G-25 are commonly used.[7] |
| Sample volume is too large, leading to band broadening. | For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[14] For desalting, larger volumes (up to 30%) can be used.[7] | |
| Low Protein Recovery | Non-specific binding of the protein to the SEC resin. | Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[14] |
| Diluted Protein Sample | This is an inherent characteristic of SEC. | If a higher concentration is required, you can concentrate the purified sample using methods like ultrafiltration or TFF. |
Materials:
-
Pre-packed desalting column (e.g., PD-10 or spin column)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge (for spin columns)
-
Quenched protein conjugation reaction mixture
Procedure:
-
Column Equilibration: Remove the storage buffer from the column and equilibrate the resin with your running buffer. This is typically done by passing several column volumes of the buffer through the column. Follow the manufacturer's specific instructions.
-
Sample Application: Apply your quenched reaction mixture to the top of the resin bed. Be careful not to disturb the resin.
-
Elution:
-
For gravity-flow columns: Add your running buffer and begin collecting fractions.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to elute the sample.
-
-
Fraction Analysis: The larger protein conjugate will elute first, in the void volume of the column. The smaller unreacted maleimide will be retained in the resin and elute later. Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm).
-
Pooling and Concentration: Pool the protein-containing fractions. If necessary, concentrate the sample.
Caption: Size Exclusion Chromatography workflow.
Method 3: Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for separating molecules of different sizes in solution.[9] In this process, the sample solution (feed) flows tangentially across a semi-permeable membrane.[8] The pressure difference across the membrane drives smaller molecules, like the unreacted maleimide and buffer components, through the membrane (permeate), while the larger protein conjugate is retained (retentate).[8]
| Problem | Potential Cause | Recommended Solution |
| Low Flux Rate (Slow Filtration) | Membrane fouling due to protein aggregation or non-specific binding. | Optimize operating parameters such as transmembrane pressure (TMP) and crossflow velocity. Ensure the chosen membrane material is compatible with your protein. A cleaning-in-place (CIP) cycle may be necessary. |
| Significant Protein Loss in Permeate | The MWCO of the membrane is too high for your protein. | Select a membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein to ensure high retention.[15] |
| Incomplete Removal of Small Molecule | Insufficient diafiltration volumes. | For efficient buffer exchange (diafiltration), a minimum of 5-7 diavolumes is generally recommended to achieve >99% removal of the small molecule. |
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette or hollow fiber filter with an appropriate MWCO
-
Diafiltration buffer
-
Quenched protein conjugation reaction mixture
Procedure:
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
Sample Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the retentate back to the feed reservoir while allowing the permeate to be collected separately.
-
Diafiltration (Buffer Exchange):
-
Begin adding the diafiltration buffer to the feed reservoir at the same rate that permeate is being generated. This maintains a constant volume in the retentate.
-
Continue this process for at least 5-7 diavolumes to effectively wash out the unreacted maleimide. A diavolume is equal to the volume of the sample in the retentate loop.
-
-
Final Concentration: Once the diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated protein conjugate from the retentate line and the reservoir.
Caption: Tangential Flow Filtration workflow.
References
-
Tsai, N. (2016). Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]
-
Current Protocols in Protein Science. (n.d.). Dialysis. [Link]
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]
-
San Diego Miramar College. (2021). Biochemistry Lab Protein Dialysis Protocol. [Link]
-
FoxScientific. (n.d.). What is tangential flow filtration? | tff filtration vs ultrafiltration. [Link]
-
Fulcrum Scientific Ltd. (n.d.). This compound cas no.79364-17-3. [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. [Link]
-
Celignis. (n.d.). Tangential Flow Filtration (TFF) - Use in Bioprocess Development. [Link]
-
Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. [Link]
-
Cytiva. (n.d.). Sample Preparation for Size Exclusion Chromatography. [Link]
-
Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione. [Link]
-
Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. [Link]
-
Agilent Technologies. (n.d.). A Guide to Successful SEC. [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. itwreagents.com [itwreagents.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. repligen.com [repligen.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 11. scbt.com [scbt.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. rocker.com.tw [rocker.com.tw]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum Analysis of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Executive Summary & Strategic Importance
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (N-(2-methoxyethyl)maleimide) is a critical heterobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Its value lies in the maleimide moiety, which acts as a highly specific Michael acceptor for cysteine bioconjugation.
However, the maleimide ring is susceptible to hydrolysis, forming the ring-opened maleamic acid derivative. This degradation is often invisible to standard UV-Vis detection but catastrophic for conjugation efficiency.
This guide provides a definitive 1H NMR analysis protocol to:
-
Validate Structure: Confirm the integrity of the 2-methoxyethyl chain.
-
Quantify Purity: Objectively compare the active "Ring-Closed" product against the inactive "Ring-Open" alternative (impurity).
-
Optimize Parameters: Compare solvent performance (CDCl₃ vs. DMSO-d₆) for maximum resolution.
Structural Logic & Spectral Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.
The Molecule
Formula: C₇H₉NO₃ Core: Maleimide (Pyrrole-2,5-dione) Tail: 2-Methoxyethyl chain
Predicted Chemical Shifts (CDCl₃)
The electron-withdrawing nature of the imide nitrogen deshields the adjacent methylene protons significantly compared to a standard amine.
| Proton Group | Multiplicity | Approx.[1][2] Shift (δ ppm) | Integration | Mechanistic Cause |
| A (Olefinic) | Singlet (s) | 6.70 – 6.75 | 2H | Symmetric alkene protons in a 5-membered imide ring. |
| B (N-CH₂) | Triplet (t) | 3.70 – 3.75 | 2H | Deshielded by the adjacent imide nitrogen (inductive effect). |
| C (O-CH₂) | Triplet (t) | 3.50 – 3.60 | 2H | Deshielded by the ether oxygen. |
| D (O-CH₃) | Singlet (s) | 3.30 – 3.35 | 3H | Methyl group attached to oxygen; characteristic methoxy signal. |
Comparative Analysis: Product vs. Alternatives
The primary analytical challenge is distinguishing the active product from its hydrolyzed alternative (Maleamic Acid).
Comparison 1: Active Product vs. Hydrolyzed Impurity
The "Alternative" in this context is the degraded form. The maleimide ring is electrophilic and hydrolyzes in the presence of moisture or high pH.
| Feature | Active Product (Maleimide) | Inactive Alternative (Maleamic Acid) | Diagnostic Action |
| Olefinic Region | Singlet (~6.7 ppm) | Two Doublets (6.0 - 6.5 ppm) | CRITICAL: If you see doublets (J ≈ 12 Hz), the ring is open. |
| Symmetry | Symmetric (A₂ system) | Asymmetric (AX system) | Loss of symmetry indicates degradation. |
| Exchangeable Protons | None | Amide NH (~8-9 ppm) & COOH (>10 ppm) | Check 8-12 ppm region in DMSO-d₆. |
| Conjugation Potential | 100% | 0% | Reject batch if doublets > 5%. |
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is essential for detecting specific impurities.
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Resolution | High. Sharp peaks. | Good, but higher viscosity broadens peaks slightly. | Use CDCl₃ for routine purity checks. |
| Water Peak | ~1.56 ppm (Usually non-interfering) | ~3.33 ppm (Overlaps with O-CH₃!) | Avoid DMSO-d₆ if quantifying the methoxy group (3.35 ppm). |
| Exchangeables | Invisible/Broad | Visible (Amide/Acid protons) | Use DMSO-d₆ ONLY to confirm hydrolysis (COOH detection). |
Experimental Protocol
This protocol is designed to be self-validating. The internal integration ratio serves as a quality checkpoint.
Materials
-
Analyte: ~10 mg of this compound.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10 mg of sample into a clean vial.
-
Add 0.6 mL CDCl₃.
-
Critical: Vortex until fully dissolved. Maleimides usually dissolve instantly; turbidity suggests polymerization.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): ≥ 5 seconds (Essential for quantitative integration of the olefinic singlet).
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase correction: Manual or Automated.
-
Baseline correction: Polynomial (Bernstein).
-
Referencing: Set TMS to 0.00 ppm.
-
-
Validation (The "2:2:2:3" Rule):
-
Integrate the Methoxy singlet (3.35 ppm). Set value to 3.00 .
-
Integrate the Olefinic singlet (6.70 ppm).
-
Pass Criteria: Olefinic integral must be 2.00 ± 0.05 .
-
Failure Mode: If Olefinic < 1.95, check for ring-opening (look for doublets upfield) or Michael addition (loss of olefinic protons).
-
Visualizations
Diagram 1: Structural Assignment & Logic
This diagram maps the chemical structure to the specific NMR signals.
Caption: Structural decomposition linking chemical moieties to specific 1H NMR signals in CDCl₃.
Diagram 2: Purity Decision Tree
A logic flow for interpreting the spectrum and making "Go/No-Go" decisions for synthesis.
Caption: Diagnostic workflow for distinguishing intact maleimide from ring-opened impurities.
References
-
Royal Society of Chemistry. Supplementary Information: Synthesis of N-substituted maleimides and NMR data. Retrieved from
-
ChemicalBook. N-(2-Methoxyethyl)methylamine 1H NMR Spectrum. (Precursor fragment analysis). Retrieved from
-
Sigma-Aldrich. N-(2-Hydroxyethyl)maleimide Product & Spectral Data. (Structural analog comparison). Retrieved from
-
Oregon State University. 1H NMR Chemical Shift Tables: Imides and Ethers. Retrieved from
-
National Institutes of Health (PubMed). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives. (Synthesis and stability context). Retrieved from
Sources
Comparative Guide: FTIR Characterization of N-(2-methoxyethyl)maleimide
Executive Summary
N-(2-methoxyethyl)maleimide (N-2-MEM) serves as a critical heterobifunctional linker and model compound in bioconjugation, particularly for antibody-drug conjugates (ADCs) and surface functionalization. Its structural duality—possessing a reactive maleimide alkene for thiol-Michael addition and a hydrophilic methoxyethyl tail—requires precise spectroscopic validation.
This guide provides a technical comparison of N-2-MEM against its precursors and structural analogues (e.g., N-ethylmaleimide). It focuses on Fourier Transform Infrared (FTIR) spectroscopy as a primary method for structural confirmation, purity assessment, and reaction monitoring.
Structural Context & Vibrational Theory
The infrared spectrum of N-2-MEM is defined by the interplay between the rigid, planar maleimide ring and the flexible methoxyethyl substituent.
-
Maleimide Ring: Dominated by coupled carbonyl (C=O) stretches and the diagnostic C=C double bond responsible for electrophilic activity.
-
Methoxyethyl Group: Introduces ether (C-O-C) stretching vibrations that distinguish this compound from alkyl-maleimides like N-ethylmaleimide (NEM).
Key Functional Groups
| Moiety | Vibrational Mode | Diagnostic Importance |
| Imide Carbonyls | C=O Stretch (Sym/Asym) | Confirms ring closure; sensitive to hydrolysis. |
| Maleimide Alkene | =C-H Out-of-Plane Bend | Critical: Indicates reactive "active" state. Disappears upon conjugation. |
| Ether Linkage | C-O-C Stretch | Identity: Distinguishes N-2-MEM from N-ethylmaleimide (NEM). |
Comparative FTIR Analysis
A. Synthesis Validation: Product vs. Precursors
The synthesis typically involves the reaction of maleic anhydride with 2-methoxyethylamine, followed by ring closure. Successful synthesis is marked by the appearance of the imide doublet and the disappearance of anhydride/amine bands.
Table 1: Spectral Shift from Precursor to Product
| Functional Group | Maleic Anhydride (Precursor) | 2-Methoxyethylamine (Precursor) | N-(2-methoxyethyl)maleimide (Product) |
| Carbonyl (C=O) | ~1780 & 1850 cm⁻¹ (Anhydride doublet) | N/A | ~1705 cm⁻¹ (Strong, Asym) ~1770 cm⁻¹ (Weak, Sym) |
| Amine (N-H) | N/A | ~3300-3400 cm⁻¹ (Broad) | Absent (Complete conversion) |
| Alkene (=C-H) | ~3100 cm⁻¹ | N/A | ~3100 cm⁻¹ (Weak) ~830 cm⁻¹ (Strong, Bend) |
| Ether (C-O-C) | N/A | ~1120 cm⁻¹ | ~1115-1125 cm⁻¹ |
Analyst Note: The disappearance of the broad N-H stretch of the amine and the shift of the carbonyl coupling pattern from anhydride (1780/1850) to imide (1705/1770) is the primary evidence of successful condensation.
B. Identity Verification: N-2-MEM vs. N-Ethylmaleimide (NEM)
NEM is the closest structural analogue. Distinguishing them requires focusing on the "Fingerprint Region" (1000–1300 cm⁻¹).
Table 2: Differentiating Analogues
| Feature | N-Ethylmaleimide (NEM) | N-(2-methoxyethyl)maleimide | Interpretation |
| C-O-C Stretch | Absent | ~1115-1125 cm⁻¹ | The methoxy group provides a distinct band in the fingerprint region absent in NEM. |
| C-H Stretch | ~2980 cm⁻¹ (Ethyl) | ~2850-2950 cm⁻¹ | Methoxyethyl shows slightly more complex C-H structure due to O-CH₃ vs CH₂-CH₃. |
| Ring C=C | ~695 cm⁻¹ / 830 cm⁻¹ | ~695 cm⁻¹ / 830 cm⁻¹ | Identical. Both contain the reactive maleimide core. |
C. Reaction Monitoring: Conjugation (Michael Addition)
Upon reaction with a thiol (e.g., Cysteine), the maleimide double bond is saturated, converting to a succinimide thioether.
Table 3: Conjugation Monitoring
| Peak Assignment | Active Linker (Maleimide) | Conjugated Product (Succinimide) | Status |
| =C-H Bend (Ring) | ~830 cm⁻¹ & ~695 cm⁻¹ | Disappears | Primary Indicator of Conjugation |
| C=C Stretch (Ring) | ~1580-1590 cm⁻¹ (Weak) | Disappears | Secondary Indicator |
| C=O Stretch | ~1705 / 1770 cm⁻¹ | ~1700 / 1770 cm⁻¹ | Remains, but may shift slightly (2-5 cm⁻¹) due to loss of ring strain/conjugation. |
Experimental Protocols
Protocol A: FTIR Sample Preparation (Liquid Film/ATR)
Since N-(2-methoxyethyl)maleimide is often a low-melting solid or oil (depending on purity/temperature), Attenuated Total Reflectance (ATR) is the preferred method.
Materials:
-
FTIR Spectrometer (e.g., Nicolet iS5 or equivalent) with Diamond/ZnSe ATR accessory.
-
Solvent: Dichloromethane (DCM) or Chloroform (for cleaning).
-
Vacuum oven (if solvent removal is needed).
Step-by-Step Workflow:
-
Background Collection: Clean the ATR crystal with DCM. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Deposition:
-
If Liquid/Oil: Place 10 µL of neat N-2-MEM directly onto the crystal center.
-
If Solid: Place ~2 mg of sample on the crystal and apply pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Acquire the sample spectrum (32-64 scans).
-
Processing: Apply baseline correction. Look for the "Imide Doublet" (1705/1770 cm⁻¹) immediately to confirm class identity.
-
Validation: Zoom into 800-850 cm⁻¹. A distinct peak at ~830 cm⁻¹ confirms the maleimide ring is intact (active).
Protocol B: Monitoring Stability (Hydrolysis Check)
Maleimides can hydrolyze to amic acids in aqueous buffers (pH > 7.5), rendering them unreactive toward thiols.
-
Preparation: Dissolve N-2-MEM in D₂O or deuterated buffer (to avoid H₂O overlap in amide region).
-
Time-Course: Scan immediately (t=0) and at set intervals (t=1h, 4h, 24h).
-
Analysis: Watch for the broadening of the Carbonyl region.[1]
-
Intact: Sharp doublet at 1705/1770 cm⁻¹.
-
Hydrolyzed: Appearance of broad carboxylate bands (~1550-1600 cm⁻¹) and amide bands, with loss of the 1770 cm⁻¹ symmetric stretch.
-
Visualizations
Diagram 1: Characterization Logic Flow
This decision tree guides the researcher through the spectral analysis to confirm identity and purity.
Caption: Logical workflow for distinguishing N-2-MEM from analogues and reaction products using FTIR spectral features.
References
-
Solid-state FTIR monitoring of maleimide polymerization. ResearchGate. Available at: [Link]
-
FT-IR spectra of PK50_20 crosslinked at different maleimide/furan ratios. ResearchGate. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Comparison: N-(2-methoxyethyl)maleimide vs. N-Ethylmaleimide (NEM)
Executive Summary
In bioconjugation and protein chemistry, N-ethylmaleimide (NEM) has long been the gold standard for blocking free cysteine residues due to its rapid kinetics and commercial availability.[1] However, its hydrophobic ethyl side chain can induce aggregation in sensitive proteins or alter the solubility profile of small-molecule conjugates.
N-(2-methoxyethyl)maleimide , a hydrophilic analogue, offers an identical reactive core but features an ether-containing side chain (-CH₂CH₂OCH₃). This modification mimics a single-unit PEG (PEG1) spacer, significantly enhancing aqueous solubility without compromising the electrophilic reactivity of the maleimide ring. This guide objectively compares these two reagents to assist researchers in selecting the optimal tool for cysteine modification and linker design.[2]
Chemical Fundamentals & Physicochemical Properties[3][4][5]
Both reagents rely on the maleimide functional group, an electron-deficient alkene that acts as a Michael acceptor for thiols (sulfhydryls). The critical difference lies in the N-substituent, which dictates solubility and non-covalent interactions.
| Feature | N-Ethylmaleimide (NEM) | N-(2-methoxyethyl)maleimide |
| CAS Number | 128-53-0 | 105629-53-6 |
| Structure | N-alkyl (Hydrophobic) | N-alkoxyalkyl (Hydrophilic) |
| Molecular Weight | 125.13 g/mol | ~155.15 g/mol |
| Water Solubility | Moderate (~10-50 mg/mL)* | High (>100 mg/mL) |
| LogP (Est.) | ~0.5 (Lipophilic character) | < 0 (Hydrophilic character) |
| Primary Use | Cysteine blocking, enzyme inhibition | Hydrophilic capping, ADC linker modeling |
*Note: While NEM is soluble in water, it requires organic co-solvents (DMSO/Ethanol) for high-concentration stocks to prevent precipitation upon dilution into aqueous buffers.
Reactivity Profile: Kinetics & Mechanism
The Thiol-Maleimide Mechanism
Both compounds react via a Michael Addition mechanism.[1][3] The thiolate anion (RS⁻) attacks the maleimide double bond, forming a stable thioether linkage (thiosuccinimide).
Kinetic Comparison
-
Reaction Rate (
): The electronic influence of the N-substituent on the maleimide double bond is minimal when separated by two carbon atoms.-
NEM:
(at pH 7.0). -
Methoxyethyl-Mal: Kinetic rates are statistically comparable to NEM. The ether oxygen is too distant to exert a significant inductive effect that would alter the electrophilicity of the double bond.
-
-
Specificity: Both reagents are highly specific for thiols at pH 6.5–7.5 . Above pH 7.5, reactivity toward primary amines (Lysine N-terminus) increases for both.
-
Hydrolysis (Ring Opening): N-alkyl maleimides are generally more stable to ring-opening hydrolysis than N-aryl maleimides. However, the methoxyethyl group's hydrophilicity can slightly increase the local concentration of water around the ring, potentially leading to marginally faster hydrolysis rates compared to the hydrophobic ethyl group, though this is often negligible in short-term experiments.
Experimental Protocols
Protocol A: Comparative Solubility & Aggregation Assay
Use this protocol to determine if the hydrophobic nature of NEM is causing precipitation in your specific protein system.
Materials:
-
Protein of interest (1 mg/mL in PBS, pH 7.2).
-
NEM (100 mM stock in DMSO).
-
N-(2-methoxyethyl)maleimide (100 mM stock in DMSO or Water).
-
Turbidity Meter or UV-Vis Spectrophotometer (340 nm).
Steps:
-
Preparation: Aliquot protein solution into three cuvettes/wells.
-
Dosing:
-
Sample A: Add NEM to final conc. of 5 mM (50x excess).
-
Sample B: Add Methoxyethyl-Mal to final conc. of 5 mM.
-
Control: Add equivalent volume of DMSO vehicle.
-
-
Measurement: Monitor Absorbance at 340 nm (A340) every 5 minutes for 1 hour.
-
Analysis: An increase in A340 indicates aggregate formation (light scattering).
-
Result: If Sample A increases >0.05 AU while Sample B remains flat, NEM is causing hydrophobic aggregation.
-
Protocol B: Kinetic Rate Determination (Pseudo-First Order)
Use this to verify that Methoxyethyl-Mal reacts with the same speed as NEM.
Materials:
-
Model Thiol: N-acetylcysteine (NAC) or Glutathione (GSH).
-
Reagent: NEM and N-(2-methoxyethyl)maleimide.
-
Buffer: 100 mM Phosphate Buffer, pH 7.0, 1 mM EDTA.
Steps:
-
Setup: Prepare 50 µM Maleimide reagent in buffer.
-
Initiation: Add Thiol (NAC) to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).
-
Monitoring: Immediately monitor the decrease in absorbance at 300–302 nm (characteristic of the maleimide double bond).
-
Calculation: Plot
vs. time. The slope represents .-
Note: Both reagents should show overlapping decay curves if prepared correctly.
-
Decision Guide: When to Use Which?
The choice between these two reagents is rarely about reactivity speed and almost always about solubility and downstream applications .
Summary Table: Application Suitability
| Application | Best Choice | Rationale |
| Enzyme Inhibition | NEM | Historical data comparability; small size fits into tight active sites. |
| Western Blot Blocking | NEM | Cost-effective; aggregation is irrelevant in denaturing SDS-PAGE conditions. |
| ADC Linker Modeling | Methoxy-Mal | Mimics the hydrophilicity of PEG linkers; predicts PK properties better than NEM. |
| Surface Conjugation | Methoxy-Mal | Prevents hydrophobic collapse of the conjugate on the surface. |
| NMR Studies | Methoxy-Mal | The methoxy group provides a distinct NMR handle and improved solubility in D₂O. |
References
- Source: Thermo Fisher Scientific. "N-Ethylmaleimide (NEM)
-
Hydrophilicity in ADC Linkers
-
Maleimide Hydrolysis Kinetics
- Source:Organic & Biomolecular Chemistry (2022).
-
URL:[Link]
-
General Thiol-Maleimide Chemistry
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-ethylmaleimide, NEM [nanocs.net]
- 6. N-Ethylmaleimide | 128-53-0 [chemicalbook.com]
Comprehensive Guide to HPLC Analysis of 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
[1]
Executive Summary & Chemical Identity
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione , commonly referred to as N-(2-methoxyethyl)maleimide , is a critical heterobifunctional linker and thiol-reactive reagent used in the synthesis of Antibody-Drug Conjugates (ADCs), peptide modification, and surface functionalization.[1]
Its HPLC behavior is governed by its moderate polarity—positioned between the highly hydrophilic N-(2-hydroxyethyl)maleimide and the more hydrophobic N-ethylmaleimide (NEM). This guide provides a definitive protocol for its analysis, stability monitoring, and performance comparison against industry-standard alternatives.
Chemical Profile
| Property | Detail |
| Common Name | N-(2-methoxyethyl)maleimide |
| CAS Number | 79364-17-3 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Key Functional Group | Maleimide (Michael Acceptor) |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol; Moderate water solubility |
HPLC Retention Time & Method Development
Unlike stable drug standards, the retention time (RT) of maleimides is dynamic due to their susceptibility to hydrolysis.[1] The following protocol is the industry standard for assessing purity and stability.
Recommended Chromatographic Conditions
-
Column : C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm or 1.7 µm, 100 Å.[1]
-
Mobile Phase A : Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B : Acetonitrile (ACN) + 0.1% FA or TFA.[1]
-
Flow Rate : 1.0 mL/min (standard analytical) or 0.3 mL/min (UHPLC).
-
Detection : UV @ 254 nm (specific to maleimide double bond) and 210 nm (general amide backbone).
-
Temperature : 25°C (Keep low to minimize on-column hydrolysis).
Retention Time Profile (Relative)
Under a standard gradient (5% to 95% B over 10 minutes), the elution order is strictly dictated by hydrophobicity (LogP).[1]
| Compound | LogP (Approx.) | Relative Retention Time (RRT) | Elution Characteristic |
| Hydrolysis Product (Maleamic Acid) | < -1.5 | ~0.2 - 0.3 | Elutes near void volume (very polar) |
| N-(2-Hydroxyethyl)maleimide | -0.81 | 0.85 | Early eluting, highly polar |
| This compound | -0.30 | 1.00 (Reference) | Mid-eluting, distinct peak |
| N-Ethylmaleimide (NEM) | +0.60 | 1.25 | Late eluting, hydrophobic baseline |
Note : If your peak splits or broadens, it is likely degrading into the ring-opened maleamic acid form.[1] This species elutes significantly earlier than the intact maleimide.[1]
Stability & Degradation Pathways
The primary challenge in HPLC analysis of this compound is the hydrolysis of the succinimide ring . This reaction is pH-driven and irreversible, leading to a "ghost peak" at the solvent front.[1]
Mechanism of Action
-
Intact Maleimide : The active reagent.[1]
-
Hydrolysis : Water attacks the carbonyl carbon, opening the ring.[1]
-
Result : Formation of N-(2-methoxyethyl)maleamic acid (non-reactive towards thiols).[1]
Caption: Hydrolysis pathway of this compound showing the shift from a retained active peak to an unretained inactive acid species.[1][2][3]
Comparative Performance Guide
This section compares this compound against the two most common alternatives: N-Ethylmaleimide (NEM) and N-(2-Hydroxyethyl)maleimide .
Comparison Matrix
| Feature | This compound | N-Ethylmaleimide (NEM) | N-(2-Hydroxyethyl)maleimide |
| Hydrophobicity | Moderate (Balanced) | High (Lipophilic) | Low (Hydrophilic) |
| HPLC Retention | Intermediate | Strong Retention | Weak Retention |
| Aqueous Solubility | Good | Poor (Requires Organic Co-solvent) | Excellent |
| Specificity | High for Thiols | High for Thiols (but volatile) | High for Thiols |
| Application | ADCs, PEG-Linkers | General Thiol Blocking | Hydrophilic Surface Mod.[1][4] |
Why Choose this compound?
-
vs. NEM : NEM is volatile and toxic.[1] The methoxy-ethyl variant is non-volatile and easier to handle in precise quantitative workflows.
-
vs. Hydroxyethyl : The methoxy cap prevents hydrogen bonding complications (secondary interactions) sometimes seen with free hydroxyls in normal-phase or HILIC modes, leading to sharper peak shapes in RP-HPLC.[1]
Experimental Protocol: Purity Assessment
Objective : Determine the purity of a this compound sample and quantify hydrolysis products.
-
Sample Preparation :
-
System Setup :
-
Equilibrate column with 95% Water (0.1% TFA) / 5% ACN (0.1% TFA).[1]
-
Ensure column temperature is stable at 25°C.
-
-
Run Parameters :
-
Data Analysis :
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation . OPUS at UTS. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . PubMed Central (PMC).[1] Available at: [Link]
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols . ResearchGate.[1] Available at: [Link]
-
Separation and Detection of Bis-Maleimide-Polyethylene Glycol . PubMed.[1] Available at: [Link]
Comparative Guide: Validation of Thiol Blocking with N-(2-methoxyethyl)maleimide
Topic: Validation of Thiol Blocking using N-(2-methoxyethyl)maleimide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Standard Alkylation
In the precise worlds of proteomics, bioconjugation, and antibody-drug conjugate (ADC) development, the integrity of free thiols (sulfhydryls) is paramount. While N-Ethylmaleimide (NEM) has long been the gold standard for rapid thiol blocking, its hydrophobic nature can lead to precipitation in high-concentration aqueous workflows.
N-(2-methoxyethyl)maleimide emerges as a superior alternative in specific contexts. Structurally similar to NEM but functionalized with a hydrophilic methoxyethyl tail, it offers enhanced aqueous solubility while maintaining the rapid kinetics of the maleimide-thiol Michael addition.
This guide provides a technical validation framework for this reagent, comparing it against industry standards (NEM and Iodoacetamide) and detailing self-validating protocols to ensure experimental success.
Mechanistic Insight: The Maleimide-Thiol Reaction
To validate the reagent, one must understand the reaction kinetics. Unlike iodoacetamide (IAM), which utilizes nucleophilic substitution (
Critical Kinetic Factors:
-
pH Sensitivity: The reaction is highly specific for thiols at pH 6.5–7.5 .[2][3][4] Above pH 7.5, the specificity degrades, leading to cross-reactivity with primary amines (Lysine residues) and hydrolysis of the maleimide ring [1].[3]
-
Irreversibility: The resulting thioether bond is stable, though "maleimide exchange" (retro-Michael) can occur in the presence of excess thiols (like glutathione) over long periods in plasma, a critical consideration for ADC stability [2].
Visualizing the Pathway
The following diagram illustrates the blocking mechanism and the potential side-reaction (hydrolysis) that researchers must mitigate during validation.
Figure 1: Mechanism of thiol blocking via Michael addition. Note the competition between stable blocking and hydrolysis/amine reactivity dependent on pH.[5]
Comparative Analysis: N-(2-methoxyethyl)maleimide vs. Alternatives
The choice of blocking agent dictates the downstream analytical strategy. The table below contrasts the featured reagent with standard alternatives.
| Feature | N-(2-methoxyethyl)maleimide | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Mechanism | Michael Addition | Michael Addition | |
| Reaction Rate | Very Fast (< 10 min) | Very Fast (< 10 min) | Slow (30–60 min) |
| Solubility | High (Aqueous) | Moderate (often requires Ethanol) | High (Aqueous) |
| pH Optima | 6.5 – 7.5 | 6.5 – 7.5 | 7.5 – 8.5 |
| Mass Shift (Δ) | +155.06 Da (approx)* | +125.05 Da | +57.02 Da |
| Reversibility | Irreversible (mostly) | Irreversible | Irreversible |
| Key Advantage | Hydrophilicity prevents precipitation at high concentrations. | Industry standard; extensive literature. | Standard for proteomics; smaller mass shift. |
| Key Risk | Ring hydrolysis if pH drifts > 8.0. | Volatility/Toxicity; Hydrolysis. | Light sensitive; Alkylates Lysine at high pH. |
*Note: Exact mass shift depends on the specific isotopic composition; always calculate based on formula
Validation Protocol A: The "Quick Check" (Ellman’s Assay)
Before committing samples to expensive Mass Spectrometry (MS) workflows, use this colorimetric assay to validate that your blocking reaction was complete.
Principle: Ellman’s Reagent (DTNB) reacts with free thiols to produce a yellow anion (TNB²⁻).[6] If N-(2-methoxyethyl)maleimide has successfully blocked all thiols, the solution should remain clear (Absorbance ≈ 0) [3].
Materials
-
Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (Reaction Buffer).
-
Reagent: DTNB (4 mg/mL in Reaction Buffer).[7]
-
Control: Unblocked protein sample.
Step-by-Step Methodology
-
Blocking Reaction: Incubate protein with 10-20 molar excess of N-(2-methoxyethyl)maleimide at pH 7.0 for 30 minutes at room temperature.
-
Desalting (Crucial): Remove excess unreacted maleimide using a Zeba™ Spin Column or dialysis.[2] Failure to remove excess maleimide will not affect Ellman's (as maleimide doesn't react with DTNB), but it is good practice for downstream steps.
-
Assay Setup:
-
Blank: 50 µL DTNB + 950 µL Buffer.
-
Control (Unblocked): 50 µL DTNB + 10-50 µL Protein + Buffer to 1 mL.
-
Sample (Blocked): 50 µL DTNB + 10-50 µL Blocked Protein + Buffer to 1 mL.
-
-
Measurement: Incubate 15 mins at RT. Measure Absorbance at 412 nm .[6][7][8][9]
-
Calculation:
Success Criteria: >95% reduction in absorbance compared to control.
Validation Protocol B: Mass Spectrometry (The Gold Standard)
For rigorous validation, particularly in drug development, LC-MS confirms not just the absence of free thiols, but the presence of the specific methoxyethyl-maleimide adduct (+155 Da).
Workflow Logic
-
Denature/Reduce: Unfold protein and reduce disulfides (DTT/TCEP) to expose all cysteines.
-
Block: Apply N-(2-methoxyethyl)maleimide.
-
Digest: Trypsin digestion.
-
Analyze: LC-MS/MS to identify peptide mass shifts.
Experimental Workflow Diagram
Figure 2: MS-based validation workflow for confirming specific alkylation.
Data Interpretation[3][4][10][11][12]
-
Target Modification: Look for cysteine residues with a mass shift corresponding to the N-(2-methoxyethyl)maleimide addition (approx +155.06 Da , check exact monoisotopic mass).
-
Off-Target Check: Search for the same mass shift on Lysine (K) or N-termini. If found, your blocking pH was likely too high (>7.5) [4].
-
Incomplete Blocking: If Cysteine residues are found with no modification (or carbamidomethylation if IAM was used in a second step), the blocking efficiency was insufficient.
Troubleshooting & Expert Tips
The "Open Ring" Artifact
Maleimide-thiol adducts can undergo hydrolysis (ring-opening), adding 18 Da (water) to the mass.
-
Symptom:[2][3][10] MS spectra show peaks at +155 Da and +173 Da.
-
Cause: High pH or prolonged storage of the peptide mixture.
-
Solution: Keep digestion pH strictly at 7.5-8.0 and analyze immediately. This is a known issue with all maleimides [5].
Reagent Stability
Unlike IAM, maleimides hydrolyze in water over time before reacting.
-
Rule: Always prepare N-(2-methoxyethyl)maleimide fresh. Do not store aqueous stock solutions.
Thiazine Rearrangement
For N-terminal cysteines, maleimides can undergo a rearrangement to form a six-membered thiazine ring. This is chemically stable but may alter the elution profile in LC-MS [6].
References
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.
Sources
- 1. bachem.com [bachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 5. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. creativepegworks.com [creativepegworks.com]
13C NMR Characterization & Comparison Guide: 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural validation, impurity profiling, and comparative analysis of N-substituted maleimide linkers.
Executive Summary: The "Silent" Linker in Bioconjugation
1-(2-Methoxy-ethyl)-pyrrole-2,5-dione, commonly known as N-(2-methoxyethyl)maleimide , represents a critical class of hydrophilic linkers used in Antibody-Drug Conjugates (ADCs) and PROTACs. Unlike its hydrophobic analog N-ethylmaleimide (NEM), the methoxyethyl variant improves the aqueous solubility of payloads without introducing a reactive hydroxyl group (as seen in N-(2-hydroxyethyl)maleimide).
However, the "performance" of this molecule is defined by its purity and stability . The maleimide ring is susceptible to hydrolysis, forming maleamic acid derivatives that are inactive toward thiols. This guide provides the definitive 13C NMR framework to distinguish the active linker from its hydrolyzed impurities and structural analogs.
Structural Analysis & 13C NMR Assignment
To validate the identity of this compound, one must confirm the integrity of the maleimide ring and the connectivity of the ether linker. The following data is synthesized from high-fidelity analog characterization (N-hydroxyethylmaleimide) and standard substituent chemical shift increments.
The Reference Profile (CDCl3)
| Carbon Position | Assignment | Chemical Shift ( | Diagnostic Significance |
| C=O | Carbonyl (C2, C5) | 170.5 – 171.2 | Key Indicator: Shifts upfield (<168 ppm) upon hydrolysis. |
| C=C | Olefin (C3, C4) | 134.0 – 134.2 | Purity Check: Disappears upon Michael addition (conjugation). |
| O-CH2 | Ether Linker ( | 68.5 – 70.0 | Distinguishes from N-alkyl analogs. |
| O-CH3 | Methoxy | 58.5 – 59.0 | Identity: Unique fingerprint absent in NEM or Hydroxyethyl variants. |
| N-CH2 | Linker ( | 37.5 – 39.0 | Confirms N-alkylation. |
Analyst Note: The symmetry of the maleimide ring renders the two carbonyls (C2/C5) and the two olefinic carbons (C3/C4) chemically equivalent, resulting in single peaks for these pairs. Loss of this symmetry (e.g., via mono-hydrolysis) is the primary "red flag" in QC.
Comparative Performance Analysis
This section compares the target molecule against its two primary alternatives/impurities: the hydrophobic N-Ethylmaleimide and the Hydrolyzed Maleamic Acid (degradation product).
Table 1: Comparative 13C NMR Shifts (CDCl3)
| Feature | Target: N-(2-Methoxyethyl) | Alt 1: N-Ethylmaleimide (NEM) | Impurity: Hydrolyzed (Open Ring) |
| C=O (Carbonyl) | ~171.0 ppm (Singlet) | 170.5 ppm (Singlet) | Split: ~166 (Amide) & ~172 (Acid) |
| C=C (Olefin) | ~134.1 ppm (Singlet) | 134.0 ppm (Singlet) | Split: ~132 & ~136 ppm (Doublet nature) |
| Linker Fingerprint | 59.0 (OMe) , 69.0 (OCH2) | 13.0 (CH3) | Shifts vary; loss of symmetry |
| Solubility Profile | High (Amphiphilic) | Low (Hydrophobic) | High (Anionic at pH > 7) |
| Reactivity Status | Active (Thiol-ready) | Active (Thiol-ready) | Inactive (Dead End) |
Performance Insight: The "Hydrolysis Trap"
In drug development, a common failure mode is the use of "old" maleimide stocks.
-
Active Maleimide: Shows two distinct signals in the low field (171, 134).
-
Hydrolyzed (Inactive): Shows four distinct signals in the low field due to symmetry breaking (Acid C=O, Amide C=O, two distinct alkene carbons).
-
Observation: If your 13C spectrum shows "shadow peaks" near 165 ppm or 172 ppm, your linker has degraded, and conjugation efficiency will drop linearly with the integration of these impurities.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of this compound via the standard two-step method, ensuring minimal hydrolysis during workup.
Step-by-Step Methodology
-
Reagents:
-
Maleic Anhydride (1.0 eq)
-
2-Methoxyethylamine (1.0 eq)
-
Acetic Anhydride (Ac2O) / Sodium Acetate (NaOAc)
-
Solvent: Toluene or Dichloromethane (DCM)
-
-
Workflow:
-
Step A (Ring Opening): Dissolve Maleic Anhydride in DCM. Add 2-Methoxyethylamine dropwise at 0°C. Stir for 1h. The intermediate Maleamic Acid precipitates or forms a thick oil.
-
Step B (Ring Closing): Add NaOAc (0.5 eq) and Ac2O (2.0 eq). Heat to reflux (if Toluene) or 40°C (DCM) for 2-4 hours.
-
Step C (Workup): Wash with saturated NaHCO3 (remove acetic acid), then Brine. Dry over MgSO4.
-
Step D (Purification): Silica gel chromatography (Hexane:EtOAc 1:1).
-
-
NMR Sample Preparation:
-
Dissolve ~10-20 mg of purified product in 0.6 mL CDCl3 .
-
Note: Avoid DMSO-d6 if possible for storage, as trace water in DMSO can accelerate hydrolysis of the maleimide ring over time.
-
Visualization of Logic & Workflow
Diagram 1: Synthesis & Degradation Pathway
This diagram illustrates the synthesis route and the critical "Hydrolysis" side-path that researchers must detect via NMR.
Caption: Synthesis of the target linker (Green) and the competing hydrolysis pathway (Red) detectable by NMR.
Diagram 2: NMR Assignment Logic
A visual guide to assigning the carbon backbone based on chemical environment.
Caption: Connectivity map linking chemical moieties to their characteristic 13C NMR shifts.
References
-
Royal Society of Chemistry (RSC) . Supplementary Information: Synthesis and Characterization of N-substituted Maleimides. (Contains characterization of N-phenylethyl and N-methyl analogs used for comparative baselining).
-
National Institutes of Health (NIH) - PubChem . Maleamic Acid (Hydrolysis Product) 13C NMR Data.
-
MDPI . 13C NMR Spectroscopic Studies of Amino Acid Derivatives (N-Hydroxyethylmaleimide Analog Data).
-
Organic Chemistry Data . 13C NMR Chemical Shifts of Common Solvents and Impurities.
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione
Operational Guide for Laboratory & Safety Personnel
Executive Summary & Chemical Identity
This guide outlines the mandatory disposal and handling protocols for 1-(2-Methoxy-ethyl)-pyrrole-2,5-dione (commonly referred to as N-(2-methoxyethyl)maleimide).
As a maleimide derivative, this compound is a potent Michael acceptor . In a biological context, it is designed to form stable thioether bonds with cysteine residues. In a waste context, this same reactivity makes it a dangerous alkylating agent capable of modifying human proteins (sensitization) and reacting violently with incompatible waste streams (thiols/bases).
Chemical Profile:
| Property | Detail |
|---|---|
| Common Name | N-(2-Methoxyethyl)maleimide |
| CAS Number | 79364-17-3 |
| Molecular Formula | C₇H₉NO₃ |
| Functional Group | Maleimide (Electrophile) |
| Primary Hazard | Skin Sensitizer, Irritant, Acute Toxicity (Oral/Dermal) |
| Reactivity | Reacts rapidly with thiols (R-SH), amines, and strong bases.[1] |
Hazard Characterization & Segregation Logic
Effective disposal requires understanding the mechanism of toxicity. You are not just throwing away a "chemical"; you are managing an electrophile looking for a nucleophile.
The Mechanism of Danger: Michael Addition
The double bond in the maleimide ring is electron-deficient. Upon contact with skin or mucous membranes, it alkylates native proteins by attacking thiol (-SH) groups.
-
Consequence: This haptenization triggers an immune response, leading to permanent allergic sensitization.
-
Operational Rule: Zero skin contact is permitted.[2][3] Double-gloving (Nitrile/Neoprene) is mandatory.
Waste Segregation Rules
-
INCOMPATIBLE: Do NOT mix with waste streams containing Dithiothreitol (DTT) , Mercaptoethanol , or strong bases (pH > 8) unless part of a controlled quenching protocol. Uncontrolled mixing generates heat.
-
COMPATIBLE: Halogenated or Non-halogenated organic solvent waste streams (depending on the solvent used to dissolve it).
Disposal Protocols
Protocol A: Solid Waste (Pure Substance/Contaminated Debris)
Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Primary Containment: Place waste immediately into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste label before sealing.
-
Text: "Toxic Solid Waste: N-(2-methoxyethyl)maleimide - Sensitizer."
-
-
Secondary Containment: Seal the primary bag and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) designated for "Toxic Solids."
-
Final Disposal: Incineration via a licensed hazardous waste contractor.
Protocol B: Liquid Waste (Stock Solutions/Reaction Mixtures)
Applicable to: Unused stock solutions in DMSO/DMF or reaction byproducts.
-
Solvent Check: Verify the carrier solvent.
-
If DMSO/DMF: Segregate into "Non-Halogenated Organic Waste."
-
If DCM/Chloroform: Segregate into "Halogenated Organic Waste."
-
-
Concentration Check:
-
< 10 mM: Can be added directly to the appropriate carboy.
-
> 10 mM (High Conc): Recommended Deactivation (See Protocol C) before disposal to prevent downstream reactivity in the waste drum.
-
Protocol C: Chemical Deactivation (Quenching)
The "Self-Validating" Safety Step. Use this protocol for spills or deactivating high-concentration stocks before disposal. This converts the reactive maleimide into a stable, non-toxic succinimide thioether.
Reagents Required:
-
L-Cysteine (cheapest option) or N-Acetyl Cysteine (NAC).
-
Buffer: PBS or Water (pH 6.5–7.5).[4] Avoid basic pH (>8) to prevent ring hydrolysis vs. conjugation.
Step-by-Step Deactivation:
-
Calculate Stoichiometry: You need a 5-fold molar excess of thiol to maleimide.
-
Example: To quench 100 mg of Maleimide (MW ~155 g/mol , ~0.64 mmol), use ~3.2 mmol of Cysteine (MW 121 g/mol , ~390 mg).
-
-
Prepare Quench Solution: Dissolve the calculated Cysteine in water.
-
Mix: Slowly add the maleimide waste to the Cysteine solution.
-
Validation: The reaction is rapid. Stir for 30 minutes .
-
-
Validation Check: If the solution was yellow (common for some maleimides), it may become colorless.
-
Disposal: The resulting mixture is now a stable organic sulfide. Dispose of as standard aqueous chemical waste (check local pH regulations) or non-halogenated organic waste.
Emergency Spill Response Workflow
Immediate Action: Evacuate the immediate area if dust is generated.[5]
| Spill Type | Response Action |
| Powder Spill | 1. Do not sweep dry (creates dust).2.[3] Cover with wet paper towels (soaked in 5% Cysteine solution if available).3. Scoop up wet slurry into a bag.4. Clean area with soap and water.[1][6] |
| Liquid Spill | 1. Cover with absorbent pads or vermiculite.2. If outside a hood, wear a respirator (N95/P100).3. Treat surface with 1N NaOH (hydrolyzes ring) or 5% Cysteine (conjugates ring). |
Decision Workflow Diagram
The following diagram illustrates the logical decision-making process for disposing of this compound.
Caption: Operational decision tree for segregating and treating maleimide waste streams to ensure safety and compliance.
References
-
Fulcrum Scientific Ltd. (n.d.). This compound CAS No. 79364-17-3.[7] LookChem. Retrieved October 26, 2023, from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for Maleimide-Thiol quenching chemistry).
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, CasNo.79364-17-3 Fulcrum Scientific Ltd. United Kingdom [fulcrumscientific.lookchem.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
